SPP-DM1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C44H59ClN4O14S2 |
|---|---|
Molecular Weight |
967.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoate |
InChI |
InChI=1S/C44H59ClN4O14S2/c1-24-11-10-12-32(59-9)44(57)23-31(60-42(56)46-44)26(3)40-43(5,62-40)33(22-37(53)48(7)29-20-28(19-24)21-30(58-8)39(29)45)61-41(55)27(4)47(6)34(50)17-18-64-65-25(2)13-16-38(54)63-49-35(51)14-15-36(49)52/h10-12,20-21,25-27,31-33,40,57H,13-19,22-23H2,1-9H3,(H,46,56)/b12-10-,24-11-/t25?,26-,27+,31+,32-,33+,40+,43+,44+/m1/s1 |
InChI Key |
ZMOVORWFEGTIJA-AVPRGJHPSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC(C)CCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC(C)CCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Foundational & Exploratory
The SPP Linker in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP) linker, a cleavable disulfide linker utilized in the development of antibody-drug conjugates (ADCs). This document details its core structure, mechanism of action, and provides detailed experimental protocols for its application in ADC synthesis and characterization.
Core Structure and Chemical Properties of the SPP Linker
The SPP linker, chemically known as N-succinimidyl 4-(2-pyridyldithio)pentanoate, is a heterobifunctional crosslinker designed for the conjugation of antibodies to thiol-containing cytotoxic payloads. Its structure is characterized by two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and a pyridyldithio group.
| Property | Value | Reference |
| Full Chemical Name | N-succinimidyl 4-(2-pyridyldithio)pentanoate | [1] |
| Molecular Formula | C14H16N2O4S2 | [1] |
| Molecular Weight | 340.4 g/mol | [1] |
The NHS ester provides a reactive site for covalent attachment to primary amines, such as the ε-amino group of lysine residues on the surface of monoclonal antibodies. The pyridyldithio group is reactive towards sulfhydryl (thiol) groups, enabling conjugation with cytotoxic drugs that have been modified to contain a free thiol. The disulfide bond within the pyridyldithiol moiety is the cleavable component of the linker, susceptible to reduction in the intracellular environment.
Mechanism of Action and Payload Release
The SPP linker facilitates the targeted delivery of cytotoxic drugs to cancer cells. The mechanism of action follows a multi-step process:
-
Circulation and Targeting: The ADC, with the drug conjugated via the SPP linker, circulates in the bloodstream. The antibody component specifically recognizes and binds to a target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosomes, which are acidic organelles containing a variety of degradative enzymes.
-
Payload Release: Within the reducing environment of the cell, particularly the cytoplasm which has a high concentration of glutathione, the disulfide bond in the SPP linker is cleaved. This cleavage releases the cytotoxic payload in its active form.
-
Cytotoxicity: The released payload can then exert its cell-killing effect, for instance, by disrupting microtubule dynamics or causing DNA damage, leading to apoptosis of the cancer cell.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis and characterization of ADCs using the SPP linker.
Two-Step Conjugation of a Thiol-Containing Drug to an Antibody
This protocol outlines the sequential reaction of the SPP linker with an antibody, followed by conjugation of a thiol-containing cytotoxic drug.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.2-7.5)
-
SPP linker (N-succinimidyl 4-(2-pyridyldithio)pentanoate)
-
Thiol-containing cytotoxic drug (e.g., a derivative of maytansine like DM1)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., Sephadex G25 desalting column)
-
Diafiltration/ultrafiltration system
Step 1: Modification of the Antibody with the SPP Linker
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Linker Preparation: Dissolve the SPP linker in anhydrous DMF or DMSO to a stock concentration of 10-20 mM immediately before use.
-
Reaction: Add a 5- to 10-fold molar excess of the SPP linker solution to the antibody solution with gentle mixing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Purification: Remove the excess, unreacted SPP linker and byproducts by size-exclusion chromatography (e.g., using a Sephadex G25 column) or through diafiltration against the reaction buffer. The resulting product is the SPP-modified antibody (mAb-SPP).
Step 2: Conjugation of the Thiol-Containing Drug to the Modified Antibody
-
Drug Preparation: Dissolve the thiol-containing cytotoxic drug in DMF or DMSO to a stock concentration of 10-20 mM.
-
Reaction: Add a 1.5- to 3-fold molar excess of the drug solution (relative to the number of pyridyldithio groups on the mAb-SPP) to the purified mAb-SPP solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Purification: Purify the resulting ADC from unreacted drug and other small molecules using size-exclusion chromatography or diafiltration. The final buffer should be a formulation buffer suitable for ADC stability (e.g., PBS or a histidine-based buffer).
Characterization of the SPP-Linked ADC
3.2.1. Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute.
-
UV/Vis Spectroscopy: This method relies on the different absorbance spectra of the antibody and the cytotoxic drug. By measuring the absorbance of the ADC solution at two wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the drug), the concentrations of the protein and the drug can be determined, and the DAR can be calculated.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can provide a distribution of species with different numbers of conjugated drugs. This allows for the calculation of the average DAR and an assessment of the heterogeneity of the ADC preparation. For lysine-linked conjugates, the different drug-loaded species can be observed, and their relative abundances can be used to calculate the average DAR.
3.2.2. Analysis of Purity and Aggregation
-
Size-Exclusion Chromatography (SEC): SEC is used to separate molecules based on their size. It is a valuable tool for quantifying the amount of high molecular weight species (aggregates) and low molecular weight impurities (e.g., free drug) in the final ADC product.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the conjugation of a typically hydrophobic drug to an antibody increases its overall hydrophobicity, HIC can be used to separate ADC species with different DARs. This provides a detailed profile of the drug load distribution.
3.2.3. In Vitro Plasma Stability
This assay assesses the stability of the linker in plasma, measuring the rate of premature drug release.
-
Incubation: Incubate the ADC at a known concentration (e.g., 100 µg/mL) in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).
-
Sample Processing: At each time point, precipitate the plasma proteins using an organic solvent like acetonitrile.
-
Analysis: Analyze the supernatant for the presence of the released free drug using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Quantify the amount of released drug at each time point and express it as a percentage of the total conjugated drug at time zero. This allows for the determination of the linker's half-life in plasma.
3.2.4. In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cells.
-
Cell Seeding: Plate target antigen-positive cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic drug for a specified duration (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: Plot the cell viability against the logarithm of the concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each compound.
Quantitative Data and Performance
Published studies have provided some insights into the performance of ADCs utilizing the SPP linker.
| Parameter | Observation | Reference |
| Pharmacokinetics | ADCs with the SPP linker, such as anti-CD22-SPP-DM1 and anti-HER2-SPP-DM1, have been shown to have faster plasma clearance compared to ADCs with a non-cleavable MCC linker. | |
| In Vivo Efficacy | In a study comparing trastuzumab-SPP-DM1 and trastuzumab-MCC-DM1, the non-cleavable MCC-linked ADC outperformed the SPP-linked ADC in in vivo models. | [2] |
| Drug-to-Antibody Ratio (DAR) | For a lysine-linked ADC (huN901-SPP-DM1), mass spectrometry analysis showed a distribution of drug-loaded species from 0 to 6 drugs per antibody. |
It is important to note that the performance of an ADC is highly dependent on the specific antibody, payload, and the target antigen, in addition to the linker.
Conclusion
The SPP linker is a valuable tool in the development of cleavable ADCs. Its disulfide bond allows for targeted release of the cytotoxic payload within the reducing environment of cancer cells. A thorough understanding of its structure, mechanism of action, and the appropriate experimental protocols for conjugation and characterization is crucial for the successful development of effective and safe ADC therapeutics. While it may exhibit faster clearance compared to some non-cleavable linkers, its efficacy is ultimately determined by the interplay of all components of the ADC and the specific biological context.
References
SPP-DM1 payload release mechanism in lysosomes
An In-depth Technical Guide to the Lysosomal Release Mechanism of SPP-DM1 Payloads
Introduction
Antibody-drug conjugates (ADCs) represent a highly targeted class of cancer therapeutics designed to deliver potent cytotoxic agents specifically to tumor cells, thereby minimizing systemic toxicity.[1][2] An ADC's efficacy is critically dependent on its three components: a monoclonal antibody for antigen-specific targeting, a highly potent cytotoxic payload, and a chemical linker that connects the two.[3] The linker is a crucial element, engineered to remain stable in circulation but to release the payload upon internalization into the target cell.[1]
This guide focuses on the lysosomal release mechanism of ADCs utilizing the N-succinimidyl 4-(2'-pyridyldithio) pentanoate (SPP) linker to conjugate the maytansinoid payload, DM1. DM1 is a potent anti-microtubule agent that induces mitotic arrest and cell death at subnanomolar concentrations.[3] The SPP linker is a disulfide-containing linker, and its cleavage mechanism is distinct from non-cleavable linkers, which has significant implications for ADC design and efficacy.[4][5]
The canonical pathway for ADC-mediated cell killing involves several steps: binding to a cell surface antigen, internalization via receptor-mediated endocytosis, trafficking through endosomal compartments to the lysosome, and subsequent release of the cytotoxic payload.[6][7] Within the harsh environment of the lysosome, the ADC is processed to liberate the active drug, which can then exert its cytotoxic effect.
The this compound Release Pathway in Lysosomes
The release of DM1 from an SPP-linked ADC is a multi-step process that relies on the unique biochemical environment of the lysosome. Unlike non-cleavable linkers that require the complete proteolytic degradation of the antibody to release a payload-linker-amino acid complex, disulfide linkers like SPP are designed to be cleaved by intracellular reducing agents.[4][8]
-
Antigen Binding and Internalization : The ADC first binds to its target antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, where the ADC-antigen complex is enveloped by the cell membrane to form an endosome.[7]
-
Endosomal Trafficking : The endosome containing the ADC matures and traffics through the cytoplasm, eventually fusing with a lysosome.[6]
-
Lysosomal Processing : The lysosome contains a host of hydrolytic enzymes (proteases) and maintains an acidic pH.[9] Here, the antibody component of the ADC undergoes proteolysis. Concurrently, the high concentration of reducing agents like glutathione within the intracellular environment, including the lysosome, reduces the disulfide bond of the SPP linker.[4]
-
Payload Release and Action : This disulfide cleavage liberates the thiol-containing DM1 payload.[10] The released DM1 can then traverse the lysosomal membrane to enter the cytoplasm, bind to tubulin, inhibit microtubule polymerization, and induce G2/M phase cell cycle arrest and apoptosis.[6][8]
The efficiency of this release is critical. In some cancer cells that exhibit inefficient lysosomal processing, disulfide-linked ADCs can be more effective than those with non-cleavable linkers. This is because the payload can be released via disulfide reduction even if antibody proteolysis is delayed or incomplete, providing an alternative activation pathway.[4]
Caption: General workflow of this compound ADC from binding to cytotoxic effect.
Quantitative Data Summary
The choice of linker can significantly impact the potency of an ADC, particularly in cell lines with varying rates of lysosomal processing. The following table summarizes comparative cytotoxicity data for disulfide-linked (reducible) versus thioether-linked (non-reducible) ADCs targeting the epidermal growth factor receptor (EGFR).
| Cell Line | EGFR Expression | Linker Type | ADC | IC50 (nM) | Fold Difference | Reference |
| MDA-MB-468 | High | Disulfide (Reducible) | anti-EGFR-DMx | 0.07 | ~1x | [4] |
| Thioether (Non-reducible) | anti-EGFR-DMx | 0.07 | [4] | |||
| A431 | High | Disulfide (Reducible) | anti-EGFR-DMx | 0.2 | 15x more potent | [4] |
| Thioether (Non-reducible) | anti-EGFR-DMx | 3.0 | [4] |
Table 1: Comparative in vitro cytotoxicity of ADCs with different linkers. The data highlights that against the A431 cell line, which shows delayed lysosomal trafficking, the reducible disulfide-linked conjugate was 15-fold more potent than the non-reducible thioether-linked conjugate.[4]
Experimental Protocols
Protocol 1: ADC Catabolism and Payload Release Assay
This protocol is designed to quantify the release of payload from an ADC after internalization by target cells. It is adapted from methodologies described in studies of ADC processing.[2][11]
Objective: To measure the amount of released DM1 and its metabolites from this compound ADCs in cancer cells over time.
Materials:
-
Target cancer cell line (e.g., A431, SK-BR-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound ADC
-
Unconjugated antibody (for specificity control)
-
Bafilomycin A1 (lysosomal inhibitor)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
6-well tissue culture plates
-
LC-MS/MS system
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve approximately 70% confluency on the day of the experiment.[11]
-
Control for Lysosomal Inhibition (Optional): To confirm lysosomal involvement, pre-treat a subset of wells with a lysosomal inhibitor like bafilomycin A1 (e.g., 5 nM final concentration) for 2 hours prior to ADC exposure.[11]
-
ADC Incubation:
-
Prepare media containing a saturating concentration of the this compound ADC (e.g., 2 µg/mL).[11]
-
For a specificity control, prepare another solution containing the ADC plus a 100-fold molar excess of unconjugated antibody.[11]
-
Remove the old medium from the cells, wash once with fresh medium, and add the ADC-containing medium.
-
Incubate the cells at 37°C for 30 minutes (pulse).[11]
-
-
Wash and Chase: After the 30-minute pulse, remove the ADC-containing medium and wash the cells three times with fresh, pre-warmed medium to remove any unbound ADC.[11]
-
Processing Time: Add 2 mL of fresh medium to each well and incubate at 37°C for the desired time points (e.g., 4 hours and 24 hours) to allow for ADC processing and payload release.[11]
-
Sample Harvesting:
-
At each time point, carefully collect the culture medium from each well into a labeled tube. Centrifuge to pellet any detached cells and transfer the supernatant to a new tube.
-
Wash the adherent cells in the well with ice-cold PBS.
-
Lyse the cells directly in the well using an appropriate volume of cell lysis buffer. Scrape the cells and collect the lysate.
-
-
Sample Preparation and Analysis:
-
Prepare the cell lysates and media supernatants for analysis. This may involve protein precipitation and/or solid-phase extraction to isolate the payload and its metabolites.
-
Quantify the concentration of released DM1 and its catabolites (e.g., lysine-SPP-DM1, DM1-thiol) using a validated LC-MS/MS method.[2][12]
-
Caption: Experimental workflow for ADC catabolism and payload release analysis.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the cytotoxicity of the ADC against a target cell line.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the this compound ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound ADC
-
96-well tissue culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC in culture medium. Remove the medium from the cells and add 100 µL of the diluted ADC solutions to the appropriate wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plates at 37°C for a period relevant to the drug's mechanism of action (e.g., 4-5 days).[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control wells.
-
Plot the percentage of viability against the logarithm of the ADC concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response).
-
Conclusion
The lysosomal release of the DM1 payload from an SPP-linked ADC is a sophisticated process that leverages the unique intracellular environment of the target cancer cell. The disulfide-based cleavage mechanism offers potential advantages over non-cleavable linkers, especially in tumors with inefficient lysosomal proteolysis.[4] A thorough understanding of this mechanism, supported by robust experimental validation, is essential for the rational design and optimization of next-generation ADCs. The protocols and data presented in this guide provide a framework for researchers to investigate and characterize the critical steps of ADC activation, ultimately contributing to the development of more effective and safer cancer therapies.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aberrant intracellular metabolism of T‐DM1 confers T‐DM1 resistance in human epidermal growth factor receptor 2‐positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
The Critical Role of Cleavable Linkers in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects these two components, is a critical determinant of an ADC's efficacy, safety, and pharmacokinetic profile. Cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells. This targeted release mechanism is paramount for maximizing on-target efficacy while minimizing off-target toxicity. This technical guide provides an in-depth exploration of the core principles of cleavable linker technology, offering a comparative analysis of different linker types, detailed experimental protocols, and a review of their impact on ADC performance.
Introduction to Cleavable Linkers in ADCs
The success of an ADC is contingent on the precise delivery of its cytotoxic payload to tumor cells. The linker's role is to ensure the payload remains securely attached to the antibody during circulation and is efficiently released at the target site.[1] Cleavable linkers achieve this by exploiting the physiological differences between the systemic circulation and the tumor microenvironment or the intracellular compartments of cancer cells.[2][3] The primary mechanisms for cleavage include enzymatic degradation, pH sensitivity, and reduction in the presence of high glutathione concentrations.[2][4]
The choice of a cleavable linker has a profound impact on the therapeutic index of an ADC. Premature payload release can lead to systemic toxicity, while inefficient cleavage at the target site can diminish therapeutic efficacy.[1][3] Furthermore, the properties of the released payload, particularly its ability to permeate cell membranes, can lead to a "bystander effect," where the payload kills neighboring antigen-negative tumor cells, thereby enhancing the overall anti-tumor activity.[2][5]
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers are broadly categorized based on their mechanism of cleavage. The three main classes are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.
Protease-Sensitive Linkers
Protease-sensitive linkers are designed to be cleaved by enzymes, such as cathepsins, that are highly expressed in the lysosomes of tumor cells.[2][4]
-
Valine-Citrulline (Val-Cit) Linkers: This is one of the most widely used cleavable linkers. The dipeptide sequence is specifically recognized and cleaved by cathepsin B, releasing the payload inside the target cell.[2][6] A self-immolative p-aminobenzyl carbamate (PABC) spacer is often incorporated to ensure the efficient release of the unmodified payload.[7]
-
Valine-Alanine (Val-Ala) Linkers: Similar to Val-Cit, this dipeptide is also a substrate for cathepsin B and has been developed to offer improved stability in mouse plasma compared to Val-Cit linkers.[2]
-
Glycine-Glycine-Phenylalanine-Glycine (GGFG) Linkers: This tetrapeptide linker is particularly sensitive to cleavage by cathepsin L, which is also overexpressed in various tumors.[8]
pH-Sensitive Linkers
These linkers exploit the lower pH of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4).[4][8]
-
Hydrazone Linkers: Hydrazone bonds are relatively stable at neutral pH but are readily hydrolyzed in the acidic environment of endosomes and lysosomes, leading to payload release.[2][9] However, they can sometimes exhibit instability in circulation.[9][10]
-
Silyl Ether-Based Linkers: Newer developments in acid-cleavable technology include silyl ether-based linkers, which have shown improved stability in human plasma compared to traditional hydrazone linkers.[10]
Glutathione-Sensitive Linkers
These linkers are designed to be cleaved in the reducing environment of the cell cytoplasm, which has a significantly higher concentration of glutathione (GSH) than the bloodstream.[2][4]
-
Disulfide Linkers: Disulfide bonds are readily reduced by intracellular GSH, leading to the release of the payload. The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond.[2]
Quantitative Comparison of Cleavable Linker Performance
The selection of an optimal cleavable linker requires a thorough evaluation of its performance characteristics. The following tables summarize key quantitative data from comparative studies of different linker technologies.
Table 1: Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days[2][9] | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[2][9] |
| Valine-Alanine (Val-Ala) | Stable[2] | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[2] | |
| pH-Sensitive | Hydrazone | ~2 days[2][9] | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[2][9] |
| Silyl Ether-based | > 7 days[10] | Greatly improved stability in human plasma compared to traditional hydrazone linkers.[10] | |
| Glutathione-Sensitive | Disulfide | Variable[2] | Stability can be modulated by steric hindrance around the disulfide bond.[2] |
| Other Enzyme-Sensitive | β-Glucuronide | Highly Stable[2] | Shows greater stability and efficacy in vivo compared to some peptide linkers.[2] |
| Sulfatase-cleavable | High (over 7 days in mouse plasma)[10] | Demonstrates high plasma stability and potent in vitro cytotoxicity.[10] |
Table 2: In Vitro Potency of ADCs with Different Cleavable Linkers
| Linker Type | Linker Example | Payload | Target/Cell Line | IC50 | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | MMAE | HER2+ | 14.3 pmol/L[10] | Potent in vitro activity. |
| Valine-Alanine (Val-Ala) | MMAE | HER2+ | 92 pmol/L[10] | Potent, with slight variations compared to other linkers. | |
| pH-Sensitive | Hydrazone | Doxorubicin | Various | Variable | Generally less potent than protease-sensitive linker-ADCs in direct comparisons.[2] |
| Other Enzyme-Sensitive | β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 pmol/L[10] | Demonstrated higher in vitro potency compared to a Val-Cit ADC.[10] |
| Sulfatase-cleavable | MMAE | HER2+ | 61 pmol/L[10] | Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[10] |
Note: Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.
Experimental Protocols for Evaluating Cleavable Linkers
A robust preclinical evaluation of ADCs with cleavable linkers involves a series of well-defined in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.[1][4][11]
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC. Treat the cells with the ADCs for 72-96 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.
Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the released payload to kill neighboring antigen-negative cells.[5][6][12]
-
Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification. Prepare a co-culture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3).
-
Cell Seeding: Seed the co-culture mixture in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the ADC at various concentrations for 72-96 hours.
-
Viability Assessment:
-
For antigen-positive cells, use a standard cell viability assay (e.g., MTT).
-
For antigen-negative cells, quantify the number of viable fluorescent cells using imaging or flow cytometry.
-
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture with their viability when cultured alone and treated with the ADC. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.
Cathepsin B Cleavage Assay
Objective: To confirm the cleavage of a protease-sensitive linker by its target enzyme.[6][13][14][15]
Methodology: [6][13][14][15][16]
-
Reagent Preparation:
-
Assay Buffer: 25 mM MES, pH 5.0.
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh).
-
Recombinant Human Cathepsin B Solution: Reconstitute in Activation Buffer to a stock concentration of 10 µg/mL.
-
ADC Sample: Prepare the ADC at a final concentration of 1 µmol/L in Assay Buffer.
-
-
Cathepsin B Activation: Incubate the recombinant Cathepsin B stock solution at room temperature for 15 minutes.
-
Cleavage Reaction:
-
In a 96-well plate, add 50 µL of the activated recombinant Cathepsin B solution.
-
Add 50 µL of the ADC sample to initiate the reaction.
-
Incubate at 37°C for a time course (e.g., 0, 1, 2, 4, 8 hours).
-
-
Sample Analysis: At each time point, stop the reaction (e.g., by adding a protease inhibitor or by rapid freezing). Analyze the samples by LC-MS to quantify the amount of released payload and the remaining intact ADC.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
Plasma Stability Assay (LC-MS/MS-Based)
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.[3][17][18][19][20]
Methodology: [3][17][18][19][20]
-
Incubation: Incubate the ADC in human plasma at 37°C for a time course (e.g., 0, 24, 48, 72, 96 hours).
-
Sample Preparation:
-
To measure intact ADC: At each time point, capture the ADC from the plasma using protein A/G beads. Elute the ADC and analyze by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.
-
To measure released payload: At each time point, precipitate the proteins from the plasma using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the free payload.
-
-
LC-MS/MS Analysis: Quantify the amount of free payload in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of intact ADC (based on DAR) or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.
Visualizing Key Processes in ADC Action and Development
Diagrams are essential for illustrating the complex biological pathways and experimental workflows involved in ADC research.
Signaling Pathway: Intracellular Trafficking and Payload Release of an ADC
Caption: Intracellular trafficking and payload release of an ADC.
Experimental Workflow: In Vitro Bystander Effect Assay
Caption: Workflow for the in vitro bystander effect assay.
Logical Relationship: ADC Development and Linker Selection
Caption: Logical flow of ADC development with a focus on linker selection.
Conclusion
Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and release of highly potent cytotoxic agents. The choice of linker technology—be it protease-sensitive, pH-sensitive, or glutathione-sensitive—profoundly influences the stability, efficacy, and safety profile of the resulting ADC. A comprehensive understanding of the different linker types, their mechanisms of action, and the experimental methodologies for their evaluation is crucial for the successful development of next-generation ADCs. As our understanding of tumor biology and linker chemistry continues to evolve, we can anticipate the development of even more sophisticated and effective cleavable linker strategies for the treatment of cancer.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. 组织蛋白酶B的酶活检测 [sigmaaldrich.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
The Bystander Effect of SPP-DM1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the bystander effect of antibody-drug conjugates (ADCs) utilizing the SPP-DM1 linker-payload system. It is designed to offer a comprehensive understanding of the underlying mechanisms, experimental validation, and key data associated with this phenomenon, crucial for the development of next-generation cancer therapeutics.
Introduction to the Bystander Effect in ADCs
Antibody-drug conjugates are a class of targeted therapies designed to selectively deliver potent cytotoxic agents to cancer cells.[1] The bystander effect is a crucial mechanism of action for some ADCs, whereby the cytotoxic payload, upon release from the target antigen-positive cell, can diffuse into and kill adjacent antigen-negative tumor cells.[2][3] This is particularly important in the context of heterogeneous tumors, where not all cancer cells express the target antigen. The efficacy of the bystander effect is largely dictated by the properties of the linker and the payload.
The this compound System: A Cleavable Linker Approach
The this compound system consists of the cytotoxic maytansinoid payload, DM1, conjugated to a monoclonal antibody via the SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker.
The SPP Linker: Enabling Payload Release
The SPP linker is a cleavable linker that contains a disulfide bond.[4] This disulfide bond is relatively stable in the systemic circulation. However, upon internalization of the ADC into the target cell, the high intracellular concentration of reducing agents, particularly glutathione (GSH), facilitates the cleavage of the disulfide bond.[5] This cleavage releases the DM1 payload from the antibody.
The DM1 Payload: A Potent Microtubule Inhibitor
DM1 is a derivative of maytansine that potently inhibits cell division by targeting microtubules.[6] It binds to tubulin, the protein subunit of microtubules, and disrupts microtubule dynamics. This leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1]
The Mechanism of the this compound Bystander Effect
The bystander effect of this compound is a direct consequence of its cleavable linker. Unlike ADCs with non-cleavable linkers, such as T-DM1 (Trastuzumab emtansine) which utilizes the SMCC linker and releases a charged, membrane-impermeable metabolite (lysine-MCC-DM1), the cleavage of the SPP linker releases a less polar and more membrane-permeable form of the DM1 payload.[1][7] This allows the released DM1 to diffuse across the cell membrane of the target cell and into the cytoplasm of neighboring antigen-negative cells, where it can then exert its cytotoxic effects.
Quantitative Analysis of the Bystander Effect
Table 1: Representative Data from an In Vitro Co-culture Bystander Assay
| Co-culture Ratio (Antigen-Positive : Antigen-Negative) | ADC Treatment | Viability of Antigen-Positive Cells (%) | Viability of Antigen-Negative Cells (%) |
| 1:1 | Control (untreated) | 100 | 100 |
| 1:1 | This compound (1 nM) | 15 | 45 |
| 1:1 | SMCC-DM1 (1 nM) | 15 | 95 |
| 1:3 | Control (untreated) | 100 | 100 |
| 1:3 | This compound (1 nM) | 12 | 65 |
| 1:3 | SMCC-DM1 (1 nM) | 13 | 98 |
| 3:1 | Control (untreated) | 100 | 100 |
| 3:1 | This compound (1 nM) | 10 | 25 |
| 3:1 | SMCC-DM1 (1 nM) | 11 | 96 |
This table represents hypothetical data for illustrative purposes.
Experimental Protocols
In Vitro Co-culture Bystander Assay
This assay is a fundamental method to evaluate the bystander killing effect of an ADC.[8]
Objective: To quantify the cytotoxicity of an this compound conjugate on antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive cancer cell line (e.g., SKBR3 for HER2-targeted ADC)
-
Antigen-negative cancer cell line, engineered to express a fluorescent protein (e.g., MCF7-GFP) for easy identification.[8]
-
Cell culture medium and supplements
-
This compound ADC
-
Control ADC with a non-cleavable linker (e.g., SMCC-DM1)
-
Isotype control ADC
-
96-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1), keeping the total cell number per well constant.[8] Include monocultures of both cell lines as controls.
-
ADC Treatment: After allowing the cells to adhere overnight, treat the co-cultures and monocultures with serial dilutions of the this compound ADC. Include wells treated with the non-cleavable linker ADC, an isotype control ADC, and untreated controls. The chosen concentrations should be cytotoxic to the antigen-positive cells but have minimal direct effect on the antigen-negative monoculture.[8]
-
Incubation: Incubate the plates for a period of 72-120 hours.
-
Data Acquisition:
-
Fluorescence Microscopy: Capture images of the wells. The viability of the antigen-negative cells (e.g., MCF7-GFP) can be determined by counting the number of fluorescent cells.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry to distinguish and quantify the viable populations of antigen-positive and antigen-negative cells based on the fluorescent protein expression.
-
-
Data Analysis: Calculate the percentage of viable antigen-negative cells in the ADC-treated co-cultures relative to the untreated co-culture controls. A significant decrease in the viability of antigen-negative cells in the presence of antigen-positive cells and the this compound ADC is indicative of a bystander effect.
Signaling Pathways and Visualizations
This compound Bystander Effect Workflow
The following diagram illustrates the key steps involved in the bystander effect of an this compound ADC.
Caption: Workflow of the this compound bystander effect.
DM1 Mechanism of Action Signaling Pathway
Once inside a cell, either a target or a bystander cell, DM1 disrupts microtubule function, leading to cell death.
Caption: Signaling pathway of DM1-induced apoptosis.
Experimental Workflow for Bystander Effect Assay
The following diagram outlines the logical flow of the in vitro co-culture bystander effect assay.
Caption: Experimental workflow for the in vitro bystander assay.
Conclusion
The this compound linker-payload system, by virtue of its cleavable disulfide linker, is designed to elicit a bystander effect. This capability allows for the killing of antigen-negative tumor cells in the vicinity of antigen-positive cells, a crucial advantage in treating heterogeneous solid tumors. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for the continued research and development of ADCs with optimized bystander activity. Further quantitative studies on specific this compound conjugates will be invaluable in fully elucidating their therapeutic potential.
References
- 1. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
Navigating the ADC Frontier: A Technical Guide to Target Antigen Identification and Validation for SPP-DM1-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in precision oncology. Among the various cytotoxic payloads, the maytansinoid derivative DM1 has demonstrated significant therapeutic potential. When coupled with a linker, such as the cleavable disulfide-containing SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate), it forms the SPP-DM1 agent-linker conjugate, a powerful system for targeted drug delivery. However, the efficacy of an this compound-based ADC is fundamentally reliant on the selection of an appropriate target antigen.
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the identification and validation of target antigens for ADCs utilizing the this compound payload system.
The this compound System: A Primer
This compound is not a standalone therapeutic; it is a component of an ADC, comprising:
-
DM1: A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3][4][5]
-
SPP Linker: A linker containing a disulfide bond, designed to be stable in circulation but readily cleaved in the reducing environment of the tumor cell, releasing the active DM1 payload.
The target specificity of an this compound-based ADC is conferred by the monoclonal antibody (mAb) to which it is conjugated. Therefore, the "target antigen" is the molecule on the surface of cancer cells that the mAb component of the ADC recognizes and binds to.
Workflow for Target Antigen Identification and Validation
The successful development of an this compound ADC hinges on a rigorous and systematic process of target antigen identification and validation. This process can be broadly categorized into two main stages: Target Identification and Target Validation.
Caption: High-level workflow for ADC target antigen identification and validation.
Stage 1: Target Antigen Identification
The initial phase focuses on identifying candidate antigens that are highly expressed on tumor cells and minimally expressed on healthy tissues.
Key Methodologies:
-
Bioinformatics and Data Mining: Leverage public and proprietary databases (e.g., The Cancer Genome Atlas, Gene Expression Omnibus) to identify genes/proteins that are overexpressed in specific cancer types.
-
High-Throughput Screening: Employ techniques like phage display or yeast surface display to screen antibody libraries against tumor cells to identify novel binding partners.
-
Literature Review and Disease Biology: Conduct a thorough review of scientific literature to identify established or emerging cancer-associated antigens and understand their biological role in the disease.
Stage 2: Target Antigen Validation
Once a list of candidate antigens is generated, a multi-faceted validation process is crucial to select the most promising targets for this compound-based ADC development.
Experimental Protocols:
1. Expression Profiling:
-
Objective: To quantify the expression levels of the target antigen in tumor tissues versus a comprehensive panel of normal tissues.
-
Methodologies:
-
Immunohistochemistry (IHC): Utilizes antibodies to visualize antigen expression and localization in formalin-fixed, paraffin-embedded tissue sections.
-
Quantitative Real-Time PCR (qRT-PCR): Measures mRNA expression levels of the target gene.
-
Flow Cytometry: Quantifies cell surface expression of the antigen on live cells.
-
| Technique | Sample Type | Data Output | Key Considerations |
| IHC | FFPE Tissues | H-score, % Positive Cells | Antibody specificity, standardized scoring |
| qRT-PCR | Fresh/Frozen Tissues, RNA | Relative mRNA levels | RNA quality, appropriate reference genes |
| Flow Cytometry | Cell Suspensions | Mean Fluorescence Intensity (MFI) | Antibody conjugation, cell viability |
2. Internalization Assays:
-
Objective: To confirm that the binding of the antibody to the target antigen leads to the internalization of the antibody-antigen complex. This is a critical step for the intracellular release of DM1.
-
Methodology: pH-Sensitive Dye Assay
-
Label the candidate monoclonal antibody with a pH-sensitive dye (e.g., pHrodo™ Red).
-
Incubate the labeled antibody with target-expressing cells.
-
Monitor the increase in fluorescence over time using a plate reader or flow cytometer. An increase in fluorescence indicates that the antibody has been internalized into the acidic environment of endosomes and lysosomes.
-
Caption: Workflow for a pH-sensitive dye-based internalization assay.
3. In Vitro Cytotoxicity Assays:
-
Objective: To demonstrate the target-specific killing of cancer cells by the this compound ADC.
-
Methodology: Cell Viability Assay
-
Synthesize the this compound ADC by conjugating the this compound linker-payload to the candidate antibody.
-
Culture target-positive and target-negative cancer cell lines.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and free DM1.
-
After a defined incubation period (e.g., 72-96 hours), assess cell viability using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo®) assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each condition.
-
| Cell Line | Target Expression | Treatment | Expected IC50 (nM) |
| Cancer Line A | High | Anti-Target-SPP-DM1 | Low (e.g., <10) |
| Cancer Line A | High | Non-targeting-SPP-DM1 | High (e.g., >1000) |
| Cancer Line B | Negative | Anti-Target-SPP-DM1 | High (e.g., >1000) |
4. In Vivo Efficacy Studies:
-
Objective: To evaluate the anti-tumor activity of the this compound ADC in a living organism.
-
Methodology: Xenograft Mouse Model
-
Implant human tumor cells (expressing the target antigen) subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, anti-target ADC).
-
Administer the treatments intravenously at a predetermined dose and schedule.
-
Monitor tumor volume and body weight over time.
-
At the end of the study, tumors can be excised for further analysis (e.g., IHC for apoptosis markers).
-
Caption: Workflow for an in vivo xenograft efficacy study.
Signaling Pathway Considerations
While the primary mechanism of action of DM1 is the disruption of microtubule dynamics, leading to mitotic catastrophe, the choice of target antigen can have implications for modulating specific signaling pathways. For instance, targeting a receptor tyrosine kinase (RTK) with an this compound ADC could not only deliver the cytotoxic payload but also inhibit the downstream signaling cascade initiated by that receptor, potentially leading to a synergistic anti-tumor effect.
Caption: Dual mechanism of action of an ADC targeting a signaling receptor.
Conclusion
The identification and validation of a suitable target antigen are paramount to the successful development of an effective and safe this compound-based ADC. A systematic and rigorous approach, incorporating bioinformatics, in vitro, and in vivo methodologies, is essential to de-risk the development process and increase the probability of clinical success. The framework provided in this guide offers a robust starting point for researchers and drug developers embarking on the journey of creating next-generation targeted cancer therapies.
References
An In-depth Technical Guide to Early-Stage Research on Novel SPP-DM1 Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of early-stage research on novel antibody-drug conjugates (ADCs) utilizing the cleavable linker, SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate), and the potent microtubule-disrupting agent, DM1. This document details the synthesis, mechanism of action, and preclinical evaluation of SPP-DM1 conjugates, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in the field of targeted cancer therapy.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of various this compound conjugates from preclinical studies.
Table 1: In Vitro Cytotoxicity of Trastuzumab-SPP-DM1 (T-SPP-DM1) in HER2-Positive Breast Cancer Cell Lines
| Cell Line | T-SPP-DM1 IC50 (ng/mL) | T-DM1 (SMCC linker) IC50 (ng/mL) | Reference |
| BT-474 | 1.8 | 1.1 | [1] |
| SK-BR-3 | 30.0 | 6.0 | [1] |
| MCF7-neo/HER2 | 4.0 | 5.0 | [1] |
| MDA-MB-361 | 10.0 | 3.0 | [1] |
Table 2: In Vivo Efficacy of Anti-CD19, CD20, CD21, and CD22-SPP-DM1 Conjugates in Non-Hodgkin's Lymphoma (NHL) Xenograft Models[2]
| Target | Cell Line | Mouse Model | Dosing Regimen | Starting Tumor Volume (mm³) | Outcome |
| CD19 | Raji | Nude | 5 mg/kg, IV | 140 | Significant tumor growth inhibition |
| CD20 | Granta-519 | Nude | 5 mg/kg, IV | 140 | Significant tumor growth inhibition |
| CD21 | Raji | Nude | 5 mg/kg, IV | 125 | Significant tumor growth inhibition |
| CD22 | BJAB-luc | Nude | 5 mg/kg, IV | 130 | Significant tumor growth inhibition |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the preclinical evaluation of this compound conjugates. These protocols are adapted from established methods for ADC research.
Synthesis of this compound Antibody-Drug Conjugate
This protocol describes a general method for the conjugation of DM1 to a monoclonal antibody (mAb) using the SPP linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker
-
DM1 payload
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Reaction buffers (e.g., borate buffer, pH 8.0)
-
Solvents (e.g., DMSO, DMA)
-
Purification columns (e.g., size-exclusion chromatography - SEC)
Procedure:
-
Antibody Modification:
-
Dissolve the SPP linker in an organic solvent such as DMSO.
-
React the antibody with a molar excess of the SPP linker in a suitable buffer (e.g., borate buffer, pH 8.0) for 1-2 hours at room temperature. This reaction couples the SPP linker to the lysine residues of the antibody.
-
Remove the excess, unreacted SPP linker by purification, for example, using a desalting column.
-
-
DM1 Conjugation:
-
Dissolve the DM1 payload in an organic solvent like DMA.
-
Reduce the disulfide bond within the antibody-SPP conjugate using a reducing agent like DTT to generate a free thiol group.
-
Immediately react the reduced antibody-SPP with the DM1 payload. The thiol group on the DM1 will react with the pyridyldithio group on the SPP linker to form a disulfide bond.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Purification and Characterization:
-
Purify the resulting this compound ADC from unconjugated DM1 and other reactants using size-exclusion chromatography (SEC).
-
Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and SEC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to assess the cytotoxic effects of an this compound conjugate on cancer cell lines.
Materials:
-
Target cancer cell line(s) and appropriate culture medium
-
This compound ADC
-
Control antibody and free DM1
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Prepare serial dilutions of the this compound ADC, control antibody, and free DM1 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the various drug dilutions. Include wells with medium only as a blank control.
-
Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C with 5% CO₂.
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an this compound conjugate in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line for tumor implantation
-
This compound ADC
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Dosing syringes and needles
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the desired human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the this compound ADC and vehicle control intravenously (IV) or intraperitoneally (IP) according to the planned dosing schedule (e.g., once weekly).
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint size or until signs of significant toxicity are observed.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences in tumor growth.
-
Visualizations
Signaling Pathway of this compound Conjugate
References
An In-depth Technical Guide to the In Vivo Pharmacokinetics of SPP-DM1
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of SPP-DM1, a linker-drug conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This compound combines the potent microtubule-disrupting agent DM1 with a target-specific antibody via a cleavable disulfide linker (SPP). Understanding the pharmacokinetic profile of ADCs employing this conjugate is critical for researchers, scientists, and drug development professionals to optimize therapeutic efficacy and safety.
Pharmacokinetic Properties of this compound Conjugates
The pharmacokinetic (PK) profile of an ADC is complex, involving the properties of the total antibody, the conjugated antibody, and the released cytotoxic payload. The linker plays a crucial role in the stability and clearance of the ADC. The SPP linker is a disulfide-based, cleavable linker designed to release the DM1 payload within the reducing environment of the cell.[1]
Studies comparing ADCs with the SPP linker to those with a non-cleavable thioether linker (e.g., MCC) have revealed key differences in their in vivo behavior. Generally, ADCs utilizing the this compound conjugate exhibit faster clearance compared to their MCC-DM1 counterparts.[1] This is attributed to the relative instability of the disulfide bond in the SPP linker within the systemic circulation, leading to premature release of the DM1 payload.[2][3]
Table 1: Comparative In Vivo Pharmacokinetic Data of this compound vs. Other Linkers
| ADC Analyte | Comparison Metric | Observation | Animal Model | Reference |
| Conjugated Antibody (ADC) | Clearance | ADC clearance was faster for this compound compared to MCC-DM1 for both anti-CD22 and anti-HER2 ADCs. | Rat, Mouse | [1] |
| ADC-Associated DM1 | Plasma Concentration | Plasma concentrations of ADC-associated DM1 from T-SPP-DM1 decreased more rapidly than those from T-DM1 (thioether linker). | Mouse | [2][3] |
| Linker Stability & Clearance | Hindrance Effect | ADC clearance decreases with increased steric hindrance of the disulfide linker: SPDP-DM1 > this compound > more hindered linkers. | Mouse | [1] |
Mechanism of Action and Cellular Signaling
The therapeutic effect of an this compound-based ADC is initiated by the targeted delivery of the DM1 payload to cancer cells. The process involves several key steps from antigen binding to cytotoxic action.
-
Target Binding: The monoclonal antibody component of the ADC selectively binds to its target antigen on the surface of a cancer cell.[4]
-
Internalization: Upon binding, the entire ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[4][5]
-
Lysosomal Trafficking & Degradation: The endocytic vesicle containing the ADC traffics to the lysosome. Inside the lysosome, the antibody portion of the ADC is typically degraded.[3][5]
-
Payload Release: The cleavable SPP linker is reduced in the intracellular environment, releasing the active DM1 payload into the cytoplasm.[5]
-
Cytotoxic Effect: Free DM1 binds to tubulin at the microtubule tips, suppressing microtubule dynamics.[5][6] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptotic cell death.[4][6][7]
Experimental Protocols for In Vivo Evaluation
Evaluating the pharmacokinetics and efficacy of this compound ADCs in vivo requires robust experimental designs, including appropriate animal models and sensitive bioanalytical methods.
A typical preclinical study involves administering the ADC to tumor-bearing animal models and subsequently measuring drug concentrations in biological matrices over time.
-
Animal Models: Immunodeficient mouse strains, such as SCID or nude mice, are commonly used.[7][8] These mice are implanted with human cancer cell lines to create xenograft tumor models.[9] Examples include RAJI or BJAB-luc cells for non-Hodgkin lymphoma models or HER2-overexpressing lines for breast or gastric cancer models.[8][9][10]
-
Drug Administration: The ADC is typically administered intravenously (i.v.) as a single dose or in multiple doses.[8][9] Dosages in mouse models often range around 5 mg/kg.[9]
-
Sample Collection: For pharmacokinetic analysis, serial blood samples are collected at various time points post-administration.[11] Tissues, including tumors, may also be harvested at study termination for biodistribution analysis.[3]
-
Bioanalytical Methods: Due to the complexity of ADCs, multiple analytical techniques are required to quantify different species:
-
Total Antibody: An enzyme-linked immunosorbent assay (ELISA) is commonly used to measure the concentration of both conjugated and unconjugated antibody.[1][12]
-
Conjugated Antibody (ADC): ELISA-based methods can also be designed to specifically capture and detect the antibody-drug conjugate.[1]
-
Unconjugated Payload (DM1): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity in quantifying the small molecule drug and its metabolites in plasma or tissue extracts.[12][13]
-
Conclusion
The this compound conjugate represents a key tool in the ADC armamentarium, enabling the targeted delivery of the potent cytotoxic agent DM1. Its in vivo pharmacokinetic profile is characterized by the properties of its cleavable disulfide linker, which generally leads to faster clearance compared to non-cleavable linker-based ADCs. A thorough understanding of this profile, gained through detailed in vivo experiments utilizing appropriate animal models and robust bioanalytical techniques, is essential for the successful design and clinical translation of next-generation antibody-drug conjugates.
References
- 1. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic pharmacokinetic/pharmacodynamic modeling of in vivo tumor uptake, catabolism, and tumor response of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Antibody Conjugation with SPP-DM1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of a monoclonal antibody (mAb) with the cytotoxic agent DM1, utilizing the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP) linker. The resulting antibody-drug conjugate (ADC) is a targeted therapeutic agent designed to selectively deliver the potent microtubule-disrupting drug to antigen-expressing cells.
Overview of SPP-DM1 Conjugation
The conjugation of an antibody with this compound is a two-step process targeting the primary amines of lysine residues on the antibody surface. First, the antibody is modified with the bifunctional SPP linker. Subsequently, the thiol-containing DM1 drug is conjugated to the maleimide group of the linker attached to the antibody. This method results in a heterogeneous mixture of ADC species with a varying number of drug molecules per antibody, known as the drug-to-antibody ratio (DAR). Careful control of the reaction conditions is crucial to achieve a desirable and consistent DAR, which is a critical quality attribute (CQA) of the ADC, impacting its efficacy, safety, and pharmacokinetics.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the this compound conjugation process and the characterization of the resulting ADC.
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Value/Range | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can promote aggregation. |
| Molar Ratio (this compound:Ab) | 5:1 to 10:1 | Higher ratios lead to higher DAR but may increase aggregation. A 7.5:1 ratio has been used successfully.[3] |
| Reaction Buffer | Phosphate-buffered saline (PBS) or Borate buffer | A common choice is 50 mM potassium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.2-8.5.[3][4] |
| Reaction pH | 7.2 - 8.5 | pH values between 7.5 and 8.0 can significantly enhance the conjugation reaction rate.[5] A pH below 9.0 is critical for limiting the DAR to below 4.[4] |
| Reaction Temperature | Room Temperature (20-25°C) | Controlled temperature ensures reaction consistency. |
| Incubation Time | 2 - 18 hours | Longer incubation times can lead to higher DARs. A 2-hour incubation is suggested by some kits[4], while overnight incubation has also been used.[3] |
| Quenching Agent | Glycine or other amine-containing molecules | Used to stop the reaction by capping unreacted linker molecules. |
Table 2: Typical Drug-to-Antibody Ratio (DAR) and In-Vivo Dosing
| Parameter | Typical Value/Range | Method of Determination |
| Average DAR | 3.0 - 4.0 | Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC) |
| DAR Range | 0 - 8 | Mass Spectrometry (MS) |
| In-Vivo Efficacy Dose (mice) | 5 mg/kg | Subcutaneous xenograft models.[6] |
Experimental Protocols
Protocol for Antibody Conjugation with this compound
This protocol is designed for the conjugation of 1 mg of antibody. Reagent volumes should be scaled accordingly for different amounts.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound linker-drug
-
Reaction Buffer: 50 mM Potassium Phosphate, 50 mM Sodium Chloride, 2 mM EDTA, pH 8.0
-
Quenching Buffer: 100 mM Glycine in PBS
-
Desalting columns (e.g., Sephadex G-25)
-
Organic solvent (e.g., DMSO) to dissolve this compound
Procedure:
-
Antibody Preparation:
-
Prepare 1 mg of the antibody in 0.5-1.0 mL of PBS.
-
Perform a buffer exchange into the Reaction Buffer using a pre-equilibrated desalting column to remove any interfering substances.
-
-
This compound Preparation:
-
Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the antibody solution to achieve the desired molar ratio (e.g., 7.5:1).
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low (typically <10% v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture at room temperature (25°C) for 2 to 4 hours with gentle mixing.[4][5] For a potentially higher DAR, the incubation can be extended overnight.[3]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10 mM glycine.
-
Incubate for an additional 15-30 minutes at room temperature to cap any unreacted maleimide groups on the linker.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted this compound and other small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with a storage-stable buffer (e.g., PBS).[7]
-
Collect the protein-containing fractions.
-
Characterization of the this compound ADC
Sample Preparation:
-
Desalt the purified ADC sample into a mass spectrometry-compatible buffer, such as 100 mM ammonium acetate.[8]
-
For some analyses, deglycosylation of the ADC may be performed using an enzyme like PNGase F to reduce heterogeneity.[9]
Instrumentation and Analysis:
-
Analyze the intact ADC using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolute the resulting mass spectrum to obtain the mass of the different ADC species (antibody with 0, 1, 2, 3, etc., drugs attached).
-
Calculate the average DAR by taking the weighted average of the different drug-loaded species.
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Procedure:
-
Cell Seeding: Seed target antigen-positive and antigen-negative (as a control) cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1 drug. Add the dilutions to the cells and incubate for 72-120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[11][12]
Visualizations
Experimental Workflow for this compound ADC Generation and Characterization
Caption: Workflow for this compound ADC development.
Signaling Pathway of DM1-Induced Cell Death
Caption: DM1 mechanism of action in target cells.
References
- 1. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mycenax.com [mycenax.com]
- 3. Therapeutic potential of an anti-HER2 single chain antibody–DM1 conjugates for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bicellscientific.com [bicellscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Characterization of SPP-DM1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. SPP-DM1 is an ADC comprising a specific antibody (SPP) targeting a tumor-associated antigen, conjugated to the microtubule-disrupting agent DM1. A critical step in the preclinical characterization of this compound is the comprehensive evaluation of its in vitro cytotoxicity to determine its potency, selectivity, and mechanism of action.
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell viability assays, such as the MTT assay. Furthermore, potential signaling pathways involved in this compound-induced cell death are described, and a general experimental workflow is provided.
Signaling Pathways of DM1-Mediated Cytotoxicity
The cytotoxic payload of this compound, DM1, is a maytansinoid derivative that primarily induces cell death by disrupting microtubule dynamics. Upon internalization of the ADC and release of DM1 within the target cell, it binds to tubulin, leading to mitotic arrest and subsequent apoptosis.[1][2] However, recent studies have also elucidated an off-target, antigen-independent mechanism of toxicity for DM1-containing ADCs, which is crucial to consider during characterization.[3][4][5][6]
Below are diagrams illustrating the key signaling pathways for DM1-mediated cytotoxicity.
Experimental Protocols
A crucial aspect of characterizing this compound is to determine its cytotoxic effect on both antigen-positive and antigen-negative cell lines.[7][8] This allows for the assessment of target-specific cell killing and potential off-target toxicities.
General Experimental Workflow
The following diagram outlines the general workflow for an in vitro cytotoxicity assay.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound ADC
-
Unconjugated SPP antibody (Isotype control)
-
Free DM1 payload
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine cell concentration.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.[9][10]
-
Include wells with medium only to serve as a blank control.[10]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9][10]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound, unconjugated antibody, and free DM1 in complete medium. A typical concentration range for ADCs is from 0.1 pM to 100 nM.
-
Carefully remove the medium from the wells and add 100 µL of the respective dilutions to the cells in triplicate.[9]
-
Add fresh medium to the control (untreated) and blank wells.
-
Incubate the plate for a period corresponding to several cell doubling times (typically 72 to 120 hours).[11]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[7][9][10][12]
-
Incubate the plate for 2-4 hours at 37°C.[7][9][10][12] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[12]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.[12]
-
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and structured format for easy comparison of the potency and selectivity of this compound.
Table 1: Cytotoxicity of this compound on Antigen-Positive and Antigen-Negative Cell Lines
| Cell Line | Antigen Status | Treatment | IC50 (nM) |
| Cell Line A | Positive | This compound | Value |
| Unconjugated SPP | >1000 | ||
| Free DM1 | Value | ||
| Cell Line B | Negative | This compound | Value |
| Unconjugated SPP | >1000 | ||
| Free DM1 | Value |
Table 2: Summary of In Vitro Cytotoxicity Parameters
| Parameter | This compound on Cell Line A | This compound on Cell Line B |
| IC50 (nM) | Value | Value |
| Maximum Inhibition (%) | Value | Value |
| Selectivity Index | IC50 (Cell Line B) / IC50 (Cell Line A) | - |
Conclusion
The protocols and information provided herein offer a robust framework for the in vitro characterization of this compound. Consistent application of these methods will yield reliable and reproducible data on the potency and selectivity of the ADC.[12] Investigating both antigen-dependent and -independent cytotoxicity mechanisms is essential for a thorough understanding of the biological activity of this compound and for guiding further preclinical and clinical development.
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic toxicities of trastuzumab‐emtansine predict tumor response in HER2+ metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes | Semantic Scholar [semanticscholar.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols for Assessing SPP-DM1 Stability in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of antibody-drug conjugates (ADCs) in systemic circulation is a critical determinant of their therapeutic efficacy and safety profile. For ADCs utilizing the maytansinoid cytotoxin DM1 linked via a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar linker like SPP, assessing their stability in serum is paramount. Premature cleavage of the linker and release of the potent DM1 payload can lead to off-target toxicity and a diminished therapeutic window. Conversely, an overly stable linker might prevent efficient drug release at the target site.
These application notes provide detailed methodologies for assessing the stability of SPP-DM1 conjugates in a serum environment. The protocols described herein are designed to quantify the amount of intact ADC, free DM1, and its metabolites over time, thereby providing crucial data on the conjugate's pharmacokinetic properties. The primary methods covered are Enzyme-Linked Immunosorbent Assay (ELISA) for intact ADC quantification and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the sensitive detection of released DM1.
Key Methodologies for Serum Stability Assessment
The stability of an this compound conjugate in serum can be evaluated through a combination of techniques that measure different aspects of the ADC's integrity.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay is a robust method for quantifying the concentration of the intact antibody-drug conjugate in serum samples. By using antibodies specific to the ADC's antibody component, it can measure the amount of ADC that remains structurally whole over a time course.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique for the quantification of small molecules. It is the gold standard for measuring the concentration of the released DM1 payload and its metabolites in complex biological matrices like serum.[3][4][5][6] This method can provide precise data on the rate of drug deconjugation.
-
Western Blotting: This technique can be used for a more qualitative or semi-quantitative assessment of the ADC's integrity by separating proteins based on molecular weight. It can help visualize the intact ADC, fragmented antibody, and potential high-molecular-weight aggregates.
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assessment using ELISA
This protocol outlines the steps for determining the in vitro stability of an this compound conjugate in human serum by quantifying the remaining intact ADC using a competitive ELISA format.[2]
Materials:
-
This compound antibody-drug conjugate
-
Human serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microtiter plates (96-well) coated with anti-DM1 antibody
-
Horseradish peroxidase (HRP)-conjugated DM1
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
-
Incubator set at 37°C
Procedure:
-
Sample Preparation and Incubation:
-
Prepare a stock solution of the this compound conjugate in PBS.
-
Spike the this compound conjugate into pre-warmed human serum to a final concentration relevant to expected in vivo concentrations (e.g., 10-100 µg/mL).
-
Incubate the serum samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), collect aliquots of the serum mixture and immediately store them at -80°C to halt any further degradation.[7]
-
-
ELISA Procedure (Competitive Assay):
-
Thaw the collected serum samples on ice. Dilute the samples to fall within the dynamic range of the assay using a suitable dilution buffer.
-
Add 50 µL of the diluted samples, calibrators (known concentrations of this compound), and controls to the anti-DM1 antibody-coated microtiter plate wells.
-
Add 50 µL of HRP-conjugated DM1 to each well.[2]
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate 3-5 times with wash buffer to remove unbound components.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the calibrators against their known concentrations. The absorbance will be inversely proportional to the amount of this compound conjugate in the sample.[2]
-
Determine the concentration of the this compound conjugate in the unknown samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of the remaining this compound conjugate at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining conjugate against time to determine the degradation kinetics and calculate the in vitro half-life (t½).
-
Data Presentation:
| Time (hours) | This compound Concentration (µg/mL) | % Remaining |
| 0 | 100.0 | 100 |
| 1 | 98.2 | 98.2 |
| 4 | 95.5 | 95.5 |
| 8 | 90.1 | 90.1 |
| 24 | 75.3 | 75.3 |
| 48 | 58.9 | 58.9 |
| 72 | 45.1 | 45.1 |
Table 1: Example data for this compound stability in human serum at 37°C as measured by ELISA.
Protocol 2: Quantification of Released DM1 in Serum by LC-MS/MS
This protocol provides a method for the sensitive quantification of free DM1 in serum, which is a direct measure of ADC deconjugation. Due to the reactive thiol group in DM1, a reduction and alkylation step is crucial for accurate measurement.[5][6]
Materials:
-
Serum samples from the in vitro stability study (Protocol 1)
-
DM1 analytical standard
-
Internal standard (IS) (e.g., a stable isotope-labeled DM1)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (reducing agent)
-
N-ethylmaleimide (NEM) solution (alkylating agent)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 analytical column
Procedure:
-
Sample Pre-treatment:
-
Thaw serum samples, DM1 standards, and quality control (QC) samples on ice.
-
To 100 µL of serum, add the internal standard.
-
Add TCEP solution to reduce any disulfide-linked DM1 dimers. Incubate for 15-30 minutes at 37°C.[6]
-
Add NEM solution to cap the free thiol group of DM1, forming a stable DM1-NEM adduct. Incubate for 15-30 minutes at room temperature.[5][6] This prevents re-oxidation and dimerization.
-
Perform protein precipitation by adding 3-4 volumes of cold ACN. Vortex and centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% ACN in water) to remove salts and polar impurities.
-
Elute the DM1-NEM adduct with a high percentage of organic solvent (e.g., 90% ACN).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the C18 analytical column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for the DM1-NEM adduct and the internal standard.[6]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the DM1-NEM adduct to the internal standard against the concentration of the DM1 standards.
-
Quantify the concentration of DM1 in the serum samples from the calibration curve.
-
Plot the concentration of released DM1 over time to determine the rate of deconjugation.
-
Data Presentation:
| Time (hours) | Released DM1 Concentration (ng/mL) |
| 0 | < LLOQ |
| 1 | 1.5 |
| 4 | 5.8 |
| 8 | 12.3 |
| 24 | 35.7 |
| 48 | 61.2 |
| 72 | 88.9 |
Table 2: Example data for the concentration of released DM1 from an this compound conjugate in human serum at 37°C as measured by LC-MS/MS. LLOQ: Lower Limit of Quantification.
Visualization of Workflows and Pathways
Signaling Pathway
While this compound's primary mechanism of action is not through a classical signaling pathway but rather through direct cytotoxicity, its intracellular processing and action can be depicted. Once the ADC is internalized, the DM1 payload is released and disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]
Caption: Intracellular processing of this compound leading to cytotoxicity.
Experimental Workflow
The overall experimental workflow for assessing this compound serum stability involves parallel analysis of the intact ADC and the released payload.
References
- 1. In Vitro Serum Stability Measurement - Creative Biolabs [creative-biolabs.com]
- 2. eaglebio.com [eaglebio.com]
- 3. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ELISA Protocol [protocols.io]
- 8. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of SPP-DM1 Drug-to-Antibody Ratio
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences both its efficacy and safety profile.[1][2] An accurate and precise determination of the DAR is therefore essential throughout the discovery, development, and manufacturing of ADCs. This document provides detailed application notes and protocols for the analytical techniques used to determine the DAR of SPP-DM1, an ADC where the cytotoxic agent DM1 is conjugated to the antibody via a reducible SPP linker.
The primary techniques covered in this document include:
-
UV/Vis Spectroscopy: A straightforward method for determining the average DAR.[3][4][5][][7]
-
Hydrophobic Interaction Chromatography (HIC): A chromatographic technique that separates ADC species based on their hydrophobicity, providing information on the distribution of different drug-loaded species.[8][9][10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): An orthogonal chromatographic method that can be used to determine the DAR, often after reduction of the ADC.[10][11]
-
Mass Spectrometry (MS): A powerful technique that provides detailed information on the mass of the intact ADC and its subunits, allowing for precise DAR determination and identification of different drug-loaded species.[12][13][14]
Data Presentation
The following tables summarize the typical quantitative data obtained from the analytical techniques described.
Table 1: Average DAR Determination by UV/Vis Spectroscopy
| Parameter | Value |
| Molar Extinction Coefficient of Antibody at 280 nm (εAb,280) | User-defined (e.g., 210,000 M-1cm-1) |
| Molar Extinction Coefficient of DM1 at 280 nm (εDrug,280) | User-defined (e.g., 5,000 M-1cm-1) |
| Molar Extinction Coefficient of Antibody at 252 nm (εAb,252) | User-defined (e.g., 80,000 M-1cm-1) |
| Molar Extinction Coefficient of DM1 at 252 nm (εDrug,252) | User-defined (e.g., 26,000 M-1cm-1) |
| Absorbance of ADC at 280 nm (A280) | Measured |
| Absorbance of ADC at 252 nm (A252) | Measured |
| Calculated Average DAR | Value |
Table 2: DAR Distribution by HIC-HPLC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | User-defined | User-defined |
| DAR 2 | User-defined | User-defined |
| DAR 4 | User-defined | User-defined |
| DAR 6 | User-defined | User-defined |
| DAR 8 | User-defined | User-defined |
| Weighted Average DAR | Calculated Value |
Table 3: DAR Determination by RP-HPLC of Reduced ADC
| Chain | Retention Time (min) | Peak Area (%) | Drug Load |
| Light Chain (LC) | User-defined | User-defined | 0 |
| LC-DM1 | User-defined | User-defined | 1 |
| Heavy Chain (HC) | User-defined | User-defined | 0 |
| HC-DM1 | User-defined | User-defined | 1 |
| HC-DM2 | User-defined | User-defined | 2 |
| HC-DM3 | User-defined | User-defined | 3 |
| Weighted Average DAR | Calculated Value |
Table 4: DAR Profile by Mass Spectrometry
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR 0 | User-defined | User-defined |
| DAR 1 | User-defined | User-defined |
| DAR 2 | User-defined | User-defined |
| DAR 3 | User-defined | User-defined |
| DAR 4 | User-defined | User-defined |
| DAR 5 | User-defined | User-defined |
| DAR 6 | User-defined | User-defined |
| DAR 7 | User-defined | User-defined |
| DAR 8 | User-defined | User-defined |
| Average DAR | Calculated Value |
Experimental Protocols
Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy
This method provides a rapid estimation of the average DAR based on the absorbance of the ADC at two different wavelengths.[3][4][]
Materials:
-
This compound ADC sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Dilute the this compound ADC sample in PBS to a concentration that results in an absorbance reading between 0.1 and 1.0 at 280 nm.
-
Blank Measurement: Use PBS as a blank to zero the spectrophotometer at both 280 nm and 252 nm.
-
Absorbance Measurement: Measure the absorbance of the diluted ADC sample at 280 nm (A280) and 252 nm (A252).
-
Calculation: Calculate the concentrations of the antibody (CAb) and the drug (CDrug) using the following equations, which are derived from the Beer-Lambert law:[]
CAb (M) = (A280 * εDrug,252 - A252 * εDrug,280) / (εAb,280 * εDrug,252 - εAb,252 * εDrug,280)
CDrug (M) = (A252 * εAb,280 - A280 * εAb,252) / (εAb,280 * εDrug,252 - εAb,252 * εDrug,280)
Average DAR = CDrug / CAb
Note: The molar extinction coefficients (ε) for the antibody and DM1 at both wavelengths need to be determined experimentally.
Protocol 2: Analysis of DAR Distribution by HIC-HPLC
HIC separates ADC species based on hydrophobicity.[8][10] As the number of hydrophobic DM1 molecules conjugated to the antibody increases, the retention time on the HIC column also increases.[15]
Materials:
-
This compound ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
Procedure:
-
Sample Preparation: Dilute the this compound ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
-
Flow Rate: 0.8 mL/min
-
Detection: 280 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Gradient:
Time (min) %B 0 0 20 100 22 100 23 0 | 30 | 0 |
-
-
Data Analysis:
-
Integrate the peak areas for each resolved DAR species.
-
Calculate the percentage of each DAR species relative to the total peak area.
-
Calculate the weighted average DAR using the following formula:
Weighted Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
Protocol 3: DAR Determination by RP-HPLC of Reduced ADC
This method involves the reduction of interchain disulfide bonds to separate the light and heavy chains of the ADC.[10][11] The drug-conjugated and unconjugated chains are then separated by RP-HPLC.
Materials:
-
This compound ADC sample
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
HPLC system with a UV detector
-
RP column (e.g., Agilent PLRP-S, 1000Å, 8 µm)
Procedure:
-
Sample Reduction:
-
To 50 µg of ADC (at ~1 mg/mL), add DTT to a final concentration of 10 mM.
-
Incubate at 37 °C for 30 minutes.
-
-
HPLC Method:
-
Column: Agilent PLRP-S, 2.1 x 50 mm, 1000Å, 8 µm
-
Flow Rate: 1.0 mL/min
-
Detection: 280 nm
-
Column Temperature: 80 °C
-
Injection Volume: 5 µL of reduced sample
-
Gradient:
Time (min) %B 0 25 15 50 16 90 18 90 19 25 | 25 | 25 |
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the peak areas and the number of drugs conjugated to each chain.[]
-
Protocol 4: DAR Profile Analysis by Mass Spectrometry
MS provides the most detailed characterization of ADCs, offering accurate mass measurements of intact and reduced species, which allows for unambiguous DAR determination.[12][13][14]
Materials:
-
This compound ADC sample
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
SEC or RP column suitable for intact protein analysis
Procedure:
-
Sample Preparation: Dilute the ADC sample to 0.1-1 mg/mL in Mobile Phase A. For analysis of reduced subunits, follow the reduction protocol in Protocol 3.
-
LC-MS Method (Intact Mass):
-
Column: SEC column (e.g., Agilent AdvanceBio SEC 300Å) or RP column (e.g., Waters ACQUITY UPLC BEH300 C4)
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-80 °C (optimized for the specific column)
-
Gradient: A shallow gradient of increasing Mobile Phase B is typically used to elute the ADC.
-
MS Detection: Acquire data in positive ion mode over a mass range appropriate for the charged states of the ADC (e.g., m/z 1000-4000).
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the masses corresponding to the different DAR species. The mass difference between adjacent peaks should correspond to the mass of the linker-drug (this compound).
-
Calculate the relative abundance of each DAR species from the peak intensities in the deconvoluted spectrum.
-
Calculate the average DAR by a weighted average of the relative abundances.
-
Visualizations
Caption: Workflow for this compound DAR analysis.
Caption: Principle of HIC separation for ADCs.
References
- 1. agilent.com [agilent.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 7. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciex.com [sciex.com]
- 15. lcms.cz [lcms.cz]
Application Notes and Protocols for SPP-DM1 Bystander Effect Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells. The efficacy of certain ADCs is enhanced by a phenomenon known as the "bystander effect," where the cytotoxic payload, upon release from the target antigen-positive cell, can diffuse into and kill neighboring antigen-negative tumor cells. This is particularly crucial in the context of heterogeneous tumors where antigen expression can be varied.
SPP-DM1 is an ADC drug-linker conjugate that utilizes a cleavable disulfide-based linker (SPP) to attach the potent microtubule-disrupting agent, DM1, to a monoclonal antibody. The disulfide bond of the SPP linker is designed to be stable in the systemic circulation but is readily cleaved in the reducing intracellular environment of a tumor cell, releasing the DM1 payload.[1][2] The liberated DM1 is a maytansinoid derivative that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][3] Due to its relatively neutral charge and lipophilicity, the released DM1 can permeate the cell membrane and exert a cytotoxic effect on adjacent bystander cells, contributing to the overall anti-tumor activity.[2][4]
These application notes provide a detailed framework and experimental protocols for the in vitro characterization of the bystander effect of this compound-based ADCs.
Data Presentation
Quantitative data from bystander effect assays should be summarized for clear interpretation and comparison. The following tables provide templates for organizing experimental results.
Table 1: Quantification of Bystander Cytotoxicity in Co-culture Assays
| Co-culture Ratio (Ag+:Ag-) | This compound ADC Conc. (nM) | % Viability of Ag+ Cells (Mean ± SD) | % Viability of Ag- (Bystander) Cells (Mean ± SD) | Bystander Effect (%)* |
| 1:1 | 0 | 100 | 100 | 0 |
| 1:1 | 1 | |||
| 1:1 | 10 | |||
| 1:1 | 100 | |||
| 1:3 | 10 | |||
| 3:1 | 10 |
% Bystander Effect = 100 - (% Viability of Ag- cells in co-culture with ADC / % Viability of Ag- cells in monoculture with ADC) x 100
Table 2: Effect of Conditioned Media on Bystander Cell Viability
| Conditioned Media Source | This compound ADC Conc. (nM) used for CM generation | % Viability of Bystander Cells (Mean ± SD) |
| Ag+ cells | 0 | 100 |
| Ag+ cells | 1 | |
| Ag+ cells | 10 | |
| Ag+ cells | 100 | |
| Ag- cells | 100 |
Experimental Protocols
Detailed methodologies for key experiments to assess the this compound bystander effect are provided below.
Protocol 1: In Vitro Co-Culture Bystander Assay
This assay directly evaluates the ability of an this compound ADC to induce killing of antigen-negative (Ag-) cells when cultured together with antigen-positive (Ag+) cells.
Materials:
-
Ag+ cell line (expressing the target antigen for the ADC's antibody)
-
Ag- cell line (does not express the target antigen), engineered to express a fluorescent reporter (e.g., GFP or RFP) for easy identification.
-
Complete cell culture medium
-
This compound ADC and corresponding isotype control ADC
-
96-well cell culture plates
-
Fluorescence microscope or high-content imaging system
-
Flow cytometer
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar)
Methodology:
-
Cell Seeding:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). The total cell density should be optimized to avoid confluence during the assay period.
-
As controls, seed monocultures of Ag+ and Ag- cells.
-
-
ADC Treatment:
-
After allowing the cells to adhere overnight, treat the co-cultures and monocultures with a serial dilution of the this compound ADC and the isotype control ADC. Include an untreated control.
-
-
Incubation:
-
Incubate the plates for a predetermined period (e.g., 72-120 hours), based on the cell doubling time and ADC potency.
-
-
Analysis:
-
Imaging: Capture fluorescence and bright-field images to visually assess the reduction in the fluorescently labeled Ag- cell population.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry. The fluorescent Ag- cells can be distinguished from the unlabeled Ag+ cells to quantify the viability of each population separately.
-
Viability Assay: If using a plate-reader-based viability assay, the overall cell viability of the co-culture can be measured. To specifically determine the bystander effect, results should be correlated with imaging or flow cytometry data.
-
Protocol 2: Conditioned Medium Transfer Assay
This assay is designed to determine if the bystander effect is mediated by soluble factors (i.e., the released DM1 payload) secreted into the culture medium by the ADC-treated target cells.
Materials:
-
Ag+ and Ag- cell lines
-
Complete cell culture medium
-
This compound ADC and isotype control ADC
-
6-well plates and 96-well plates
-
Centrifuge and sterile filters (0.22 µm)
-
Cell viability reagent
Methodology:
-
Generation of Conditioned Medium:
-
Seed Ag+ cells in 6-well plates and allow them to adhere.
-
Treat the cells with the this compound ADC or isotype control ADC at various concentrations for 48-72 hours. Include an untreated control.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium to pellet any detached cells and debris, and then filter it through a 0.22 µm sterile filter.
-
-
Treatment of Bystander Cells:
-
Seed the Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the prepared conditioned medium.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells with the conditioned medium for 48-72 hours.
-
Assess cell viability using a suitable cell viability reagent.
-
Mandatory Visualizations
Signaling and Mechanism Diagrams
Caption: this compound ADC mechanism and bystander effect pathway.
Caption: Experimental workflows for in vitro bystander effect assays.
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPP-DM1 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models have emerged as a highly valuable preclinical platform in oncology research. By directly implanting patient tumor tissue into immunodeficient mice, PDX models recapitulate the heterogeneity and microenvironment of human cancers more faithfully than traditional cell line-derived xenograft (CDX) models.[1][2][3] This increased clinical relevance makes them particularly well-suited for evaluating the efficacy of targeted therapies like antibody-drug conjugates (ADCs).
SPP-DM1 is an ADC that utilizes a cleavable disulfide-containing linker (SPP) to conjugate the potent microtubule-disrupting agent, maytansinoid 1 (DM1), to a monoclonal antibody. This application note provides an overview of the use of this compound in PDX models, including its mechanism of action, protocols for efficacy studies, and representative data.
While extensive quantitative data for this compound across a wide variety of solid tumor PDX models is limited in publicly available literature, this document consolidates the existing knowledge and provides illustrative examples from studies using this compound in hematological malignancy xenografts and other DM1-based ADCs in solid tumor PDX models.
Mechanism of Action of this compound
The therapeutic action of this compound is a multi-step process that begins with the specific binding of the antibody component to its target antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosomes. Inside the lysosomes, the acidic environment and enzymatic activity lead to the cleavage of the SPP linker, releasing the cytotoxic payload, DM1.[4]
DM1 then enters the cytoplasm and exerts its potent anti-mitotic effect by binding to tubulin and inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[4]
Figure 1: Mechanism of action of this compound ADC.
Application of this compound in PDX Models: Representative Data
The following tables summarize representative efficacy data for this compound in cell line-derived xenograft models of hematological malignancies. While not PDX models, this data illustrates the potent anti-tumor activity of this compound. Following this, illustrative data for a different DM1-based ADC (T-DM1) in breast cancer PDX models is presented to demonstrate the application in a solid tumor PDX setting.
Table 1: Efficacy of Anti-CD19-SPP-DM1 in a Raji Burkitt's Lymphoma Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 20 | Tumor Growth Inhibition (%) |
| Vehicle (PBS) | Q4Dx3 | ~1200 | - |
| Anti-CD19-SPP-DM1 | 5 mg/kg, Q4Dx3 | <100 | >90% |
| Non-binding Control ADC | 5 mg/kg, Q4Dx3 | ~1200 | 0% |
Data adapted from a study using Raji cell line-derived xenografts, not PDX models. The data serves to illustrate the potential efficacy of this compound.[1]
Table 2: Efficacy of Anti-CD22-SPP-DM1 in a BJAB-luc Burkitt's Lymphoma Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 15 | Tumor Growth Inhibition (%) |
| Vehicle (PBS) | Q4Dx2 | ~800 | - |
| Anti-CD22-SPP-DM1 | 5 mg/kg, Q4Dx2 | ~200 | ~75% |
| Non-binding Control ADC | 5 mg/kg, Q4Dx2 | ~800 | 0% |
Data adapted from a study using BJAB-luc cell line-derived xenografts, not PDX models. The data serves to illustrate the potential efficacy of this compound.[1]
Table 3: Illustrative Efficacy of T-DM1 in HER2-Positive Breast Cancer PDX Models
| PDX Model | Treatment Group | Dosing Schedule | Mean Tumor Volume Change from Baseline (%) | Response Classification |
| ST225 | T-DM1 | 10 mg/kg, Day 0 | Regression | Partial Response |
| ST340 | T-DM1 | 10 mg/kg, Day 0 | Regression | Partial Response |
| ST1360B (T-DM1 Resistant) | T-DM1 | 10 mg/kg, Day 0 | Progression | Progressive Disease |
This table provides illustrative data for Trastuzumab emtansine (T-DM1), a different DM1-based ADC, in breast cancer PDX models to demonstrate the utility of this model system for evaluating ADCs in solid tumors and studying resistance mechanisms.
Experimental Protocols
A typical workflow for evaluating the efficacy of this compound in PDX models involves several key stages, from model establishment to data analysis.
References
Application Notes and Protocols: SPP-DM1 for Targeted Cancer Therapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Secreted Phosphoprotein 1 (SPP1), also known as Osteopontin (OPN), is a glycoprotein that is overexpressed in various cancers and is associated with tumor progression, metastasis, and a poor prognosis.[1] This makes SPP1 an attractive target for the development of targeted cancer therapies. SPP-DM1 is an antibody-drug conjugate (ADC) designed for high specificity and potency against SPP1-expressing tumors. It comprises a humanized monoclonal antibody targeting SPP1, linked to the highly potent microtubule-disrupting agent, DM1, via a cleavable disulfide-containing linker.[2]
The antibody component of this compound binds to the SPP1 protein on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, and the DM1 payload is released within the cell. DM1 then binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.[3][4] This targeted delivery mechanism aims to maximize the cytotoxic effect on cancer cells while minimizing systemic toxicity.[5]
These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in preclinical research models.
Mechanism of Action
The therapeutic action of this compound is a multi-step process that relies on the specific targeting of SPP1-expressing cancer cells and the potent cytotoxic activity of DM1.
-
Binding: The anti-SPP1 monoclonal antibody component of the ADC binds with high affinity to the SPP1 protein expressed on the surface of tumor cells.
-
Internalization: Upon binding, the this compound-SPP1 complex is internalized into the cell through receptor-mediated endocytosis.[4]
-
Lysosomal Trafficking and Payload Release: The endocytic vesicle containing the complex traffics to the lysosome. Inside the lysosome, the linker is cleaved, releasing the active DM1 payload into the cytoplasm.[2][6]
-
Microtubule Disruption: The released DM1 binds to the tips of microtubules, suppressing their dynamics and leading to the inhibition of microtubule assembly.[2][3]
-
Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to mitotic arrest, which ultimately triggers programmed cell death (apoptosis).[4]
Figure 1: Mechanism of action of this compound ADC.
Preclinical Data
The efficacy of DM1-containing ADCs has been demonstrated in various preclinical models. The following tables summarize representative data from in vitro and in vivo studies.
In Vitro Cytotoxicity
| Cell Line | Cancer Type | Target | IC50 (ng/mL) | Reference |
| N-87 | Gastric Cancer | HER2 | 1.5 | [7] |
| OE-19 | Gastric Cancer | HER2 | 2.5 | [7] |
| SNU-216 | Gastric Cancer | HER2 | >1000 | [7] |
| MKN-7 | Gastric Cancer | HER2 | 250 | [7] |
In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | ADC Target | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| N-87 | Gastric Cancer | HER2 | 15 mg/kg, once | >90 | [7] |
| OE-19 | Gastric Cancer | HER2 | 15 mg/kg, once | 100 (complete response) | [7] |
| RAJI | Non-Hodgkin's Lymphoma | CD19 | 5 mg/kg, 3 doses | Significant regression | [8] |
| Granta-519 | Non-Hodgkin's Lymphoma | CD20 | 5 mg/kg, once | Significant regression | [8] |
| BJAB-luc | Non-Hodgkin's Lymphoma | CD22 | 5 mg/kg, 3 doses | Significant regression | [8] |
| MCF7-HER2 | Breast Cancer | HER2 | 18 mg/kg, weekly x 5 | 100 (complete regression) | [9] |
| MDA-MB-361 | Breast Cancer | HER2 | Not specified | >90 | [9] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol describes a method to determine the cytotoxic activity of this compound on SPP1-expressing cancer cell lines.
Materials:
-
SPP1-positive cancer cell line (e.g., MDA-MB-231)
-
SPP1-negative cancer cell line (e.g., MCF7) for control
-
Complete cell culture medium
-
This compound
-
Control ADC (non-targeting antibody conjugated to DM1)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and the control ADC in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with medium only as a negative control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.
Figure 2: Workflow for in vitro cytotoxicity assay.
Protocol 2: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
SPP1-positive human cancer cell line
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Subcutaneously implant SPP1-positive cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound or vehicle control intravenously (i.v.) via the tail vein at the predetermined dose and schedule (e.g., once a week for 3 weeks).
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot mean tumor volume over time for each group to assess treatment efficacy.
Figure 3: Workflow for in vivo xenograft study.
Safety and Handling
This compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All procedures should be performed in a certified biological safety cabinet. Dispose of all waste materials in accordance with institutional and local regulations for cytotoxic agents. For further information, refer to the Safety Data Sheet (SDS).
References
- 1. SPP1/Osteopontin in Oncology: A Multifaceted Player in Tumor Progression | Advances in Precision Medicine [journal.whioce.com]
- 2. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Dawn of the Antibody-Drug Conjugates Era: How T-DM1 Reinvented the Future of Chemotherapy for Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T-DM1 in Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 7. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cancernetwork.com [cancernetwork.com]
Application Notes and Protocols for Cell Line Selection in SPP1-DMP1 Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted Phosphoprotein 1 (SPP1), also known as Osteopontin, and Dentin Matrix Protein 1 (DMP1) are critical extracellular matrix proteins involved in a variety of physiological and pathological processes. SPP1 is a multifunctional cytokine implicated in immune responses, inflammation, and cancer progression, while DMP1 is essential for the proper mineralization of bone and dentin.[1][2][3][4][5] Given their roles in disease, the study of their expression, secretion, and function is of significant interest in drug development and biomedical research. The selection of an appropriate cell line is a pivotal first step for robust and reproducible in vitro studies. This document provides detailed guidance and protocols for the rational selection of cell lines for SPP1 and DMP1 testing.
Core Principles for Cell Line Selection
The ideal cell line for studying SPP1 and DMP1 should be selected based on a combination of endogenous expression levels, the cellular context relevant to the research question, and practical experimental considerations.
Key Selection Criteria:
-
Expression Profile: The primary criterion is the endogenous expression of SPP1 and/or DMP1. High-level expressors are often preferred for ease of detection, while low-level or non-expressors can serve as valuable negative controls or as hosts for overexpression studies.
-
Cellular Context: The chosen cell line should be relevant to the biological question. For instance, osteoblastic or odontoblastic cell lines are appropriate for studying the role of these proteins in biomineralization[5][6], whereas immune cell lines like macrophages are suitable for investigating their function in inflammation.[2][7]
-
Secretion Capacity: As both SPP1 and DMP1 are secreted proteins, the cell line must possess the necessary cellular machinery for efficient protein secretion.
-
Genetic Background: A well-characterized genetic background is crucial for interpreting experimental results. The availability of corresponding knockout or knockdown models can be a significant advantage.
-
Growth Characteristics and Transfectability: Robust growth, ease of maintenance, and high transfection efficiency are practical considerations that impact the feasibility of various experimental manipulations.
Recommended Cell Lines for SPP1 and DMP1 Testing
The following table summarizes cell lines commonly used in SPP1 and DMP1 research, along with their relevant characteristics.
| Target Protein | Cell Line | Cell Type | Key Characteristics | Relevant Research Area |
| SPP1 | THP-1 | Human monocytic leukemia | Can be differentiated into macrophages; expresses SPP1 upon stimulation.[8] | Inflammation, Immunology, Cancer |
| RAW 264.7 | Murine macrophage | Expresses SPP1; widely used model for macrophage function.[8] | Inflammation, Immunology | |
| MDA-MB-231 | Human breast cancer | High endogenous SPP1 expression. | Cancer Biology, Metastasis | |
| DMP1 | MC3T3-E1 | Murine pre-osteoblast | Differentiates into osteoblasts and expresses DMP1.[9][10] | Biomineralization, Osteogenesis |
| MLO-Y4 | Murine osteocyte-like | Expresses high levels of DMP1; model for mature osteocytes.[11] | Bone Biology, Mechanotransduction | |
| C3H10T1/2 | Murine mesenchymal stem cell | Pluripotent; can be induced to differentiate into osteoblasts expressing DMP1.[10] | Stem Cell Differentiation, Osteogenesis | |
| MDPC23 | Murine odontoblast-like | Expresses DMP1; model for odontogenesis.[9] | Dentinogenesis, Biomineralization | |
| SPP1 & DMP1 | Primary Dental Follicle Stem Cells (DFSCs) | Rat stem cells | Express high levels of DMP1 and can be assessed for SPP1 expression.[12] | Regenerative Medicine, Osteogenesis |
| Human Mesenchymal Stem Cells (hMSCs) | Human stem cells | Can be differentiated into osteoblasts; expression of both proteins can be induced.[9] | Stem Cell Biology, Tissue Engineering |
Experimental Workflow for Cell Line Selection
The following diagram outlines the logical workflow for selecting and validating a suitable cell line for SPP1-DMP1 testing.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance
This protocol provides general guidelines for culturing adherent cell lines. Specific conditions should be optimized based on the chosen cell line.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in the recommended complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For passaging, aspirate the medium and wash the cells once with sterile PBS.
-
Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
| Parameter | Recommendation |
| Seeding Density | 2 x 10^4 to 5 x 10^4 cells/cm^2 |
| Passaging Frequency | Every 2-4 days (at 80-90% confluency) |
| Media Volume | 0.2 - 0.3 mL/cm^2 |
Protocol 2: Quantification of SPP1 and DMP1 mRNA by qRT-PCR
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for SPP1, DMP1, and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Culture cells to 80-90% confluency in a 6-well plate.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA.
-
Set up the qPCR reaction as follows:
-
SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template: 2 µL
-
Nuclease-free water: to 20 µL
-
-
Run the qPCR program with appropriate cycling conditions.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
| Reagent/Parameter | Concentration/Value |
| RNA Input for cDNA Synthesis | 1 µg |
| Primer Concentration | 250 nM |
| qPCR Cycling (Example) | 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s |
Protocol 3: Detection of Intracellular SPP1 and DMP1 by Western Blot
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SPP1 and DMP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
| Reagent/Parameter | Recommendation |
| Protein Loading | 20-30 µg per lane |
| Primary Antibody Dilution | 1:1000 (optimize as needed) |
| Secondary Antibody Dilution | 1:5000 (optimize as needed) |
| Blocking Time | 1 hour |
Protocol 4: Quantification of Secreted SPP1 and DMP1 by ELISA
Materials:
-
Serum-free cell culture medium
-
Commercially available ELISA kits for SPP1 and DMP1
-
Microplate reader
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Wash the cells with PBS and replace the growth medium with serum-free medium.[13]
-
Culture the cells for 24-48 hours to allow for protein secretion.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Perform the ELISA according to the manufacturer's protocol.
-
Read the absorbance on a microplate reader and calculate the protein concentrations based on the standard curve.
| Parameter | Recommendation |
| Serum-Free Culture Duration | 24-48 hours |
| Conditioned Medium Volume | As per ELISA kit instructions |
| Standard Curve Range | As per ELISA kit instructions |
Signaling Pathway Considerations
Both SPP1 and DMP1 can initiate intracellular signaling cascades. Understanding these pathways is crucial for designing functional assays.
SPP1 often signals through integrins and CD44 receptors, activating pathways such as PI3K/AKT and NF-κB to regulate cell proliferation, migration, and survival.[3][14] DMP1 can interact with integrin αvβ3, leading to the activation of the MAPK pathway (ERK, JNK), which in turn modulates the activity of transcription factors involved in osteoblast differentiation and mineralization.[9][15] The choice of cell line should also consider the endogenous expression and functionality of these signaling components.
Conclusion
The selection of an appropriate cell line is a critical determinant for the success of in vitro studies on SPP1 and DMP1. By systematically evaluating candidate cell lines based on their expression profiles, cellular context, and experimental tractability using the protocols outlined in these application notes, researchers can establish a robust and relevant model system. This will ultimately lead to more reliable and translatable findings in the investigation of the roles of SPP1 and DMP1 in health and disease.
References
- 1. Dentin matrix protein 1 (DMP1): new and important roles for biomineralization and phosphate homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SPP1 macrophages across diseases: A call for reclassification? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secreted phosphoprotein 1 as a potential prognostic and immunotherapy biomarker in multiple human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secreted Phosphoprotein 1 in Lung Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dentin Matrix Protein 1 (DMP1): New and Important Roles for Biomineralization and Phosphate Homeostasis - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. sciprofiles.com [sciprofiles.com]
- 8. Targeted SPP1 Inhibition of Tumor‐Associated Myeloid Cells Effectively Decreases Tumor Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dentin Matrix Protein 1 (DMP1) Signals via Cell Surface Integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiation of embryonic mesenchymal cells to odontoblast-like cells by overexpression of dentin matrix protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Osteocyte-specific dentin matrix protein 1: the role of mineralization regulation in low-magnitude high-frequency vibration enhanced osteoporotic fracture healing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of dentin matrix protein 1 (DMP1) in regulation of osteogenic differentiation of rat dental follicle stem cells (DFSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wp.unil.ch [wp.unil.ch]
- 14. Relationship between SPP1 (Osteopontin) and extracellular matrix dynamics: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dentin matrix protein 1 (DMP1) signals via cell surface integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency of SPP-DM1
Welcome to the technical support center for SPP-DM1 conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low conjugation efficiency when preparing antibody-drug conjugates (ADCs) using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it conjugate to an antibody?
A1: this compound is a linker-payload conjugate used in the development of ADCs.[1] It consists of the cytotoxic agent DM1, a maytansinoid that inhibits tubulin polymerization, attached to the SPP (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate Pyridyldithiol) linker.[2][3] The SPP linker facilitates the covalent attachment of DM1 to the antibody. The most common method for conjugating this compound is through the reaction of the linker's N-hydroxysuccinimide (NHS) ester with the primary amine groups of lysine residues on the surface of the antibody.[4] This forms a stable amide bond.
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it important?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1][5] It directly impacts the ADC's efficacy and safety. A low DAR may result in reduced potency, while an excessively high DAR can lead to instability, aggregation, and potential off-target toxicity.[6][7]
Q3: How is the DAR of an this compound ADC typically measured?
A3: Several analytical techniques can be used to determine the DAR of an this compound ADC. The most common methods include:
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on their hydrophobicity. Since DM1 is hydrophobic, species with a higher DAR will be more hydrophobic and have a longer retention time on the HIC column.[1][8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can also separate ADC species based on hydrophobicity and is often used as an orthogonal method to HIC.[3][8]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a detailed distribution of different DAR species and an accurate average DAR.[9][10]
Troubleshooting Low Conjugation Efficiency (Low DAR)
Low conjugation efficiency, resulting in a lower than expected DAR, is a common challenge in ADC development. The following guide provides a systematic approach to troubleshooting this issue.
Problem: The average DAR of my this compound conjugate is significantly lower than the target.
This is often indicated by a large unconjugated antibody peak in HIC or RP-HPLC analysis.
Potential Causes and Solutions
Below is a summary of potential causes for low DAR and the corresponding troubleshooting steps. Detailed experimental protocols are provided in the following sections.
| Potential Cause | Troubleshooting Steps |
| 1. Suboptimal Molar Ratio of this compound to Antibody | Increase the molar excess of this compound in the conjugation reaction. |
| 2. Incorrect Reaction Buffer pH | Ensure the pH of the conjugation buffer is within the optimal range for lysine conjugation (typically pH 7.5-8.5). |
| 3. Presence of Interfering Substances in the Antibody Buffer | Perform a buffer exchange to remove primary amine-containing substances (e.g., Tris) or other interfering components. |
| 4. Inactive or Degraded this compound | Use a fresh batch of this compound and ensure proper storage conditions. |
| 5. Suboptimal Reaction Time or Temperature | Optimize the incubation time and temperature of the conjugation reaction. |
| 6. Inaccurate Antibody Concentration Measurement | Verify the antibody concentration using a reliable method (e.g., A280 measurement). |
Illustrative Data Tables
Disclaimer: The following tables present illustrative data to demonstrate the expected outcomes of the troubleshooting experiments. Actual results may vary depending on the specific antibody and experimental conditions.
Table 1: Effect of Molar Ratio of this compound to Antibody on Average DAR
| Molar Excess of this compound | Average DAR | Percentage of Unconjugated Antibody |
| 3:1 | 1.5 | 35% |
| 5:1 | 2.8 | 15% |
| 8:1 | 3.9 | 5% |
| 10:1 | 4.2 | < 5% |
Table 2: Effect of Reaction Buffer pH on Average DAR
| Reaction Buffer pH | Average DAR | Percentage of Unconjugated Antibody |
| 6.5 | 1.2 | 45% |
| 7.0 | 2.1 | 25% |
| 7.5 | 3.5 | 10% |
| 8.0 | 4.0 | < 5% |
| 8.5 | 4.1 | < 5% |
| 9.0 | 3.8 (potential for aggregation) | < 5% |
Experimental Protocols
Protocol 1: Optimization of Molar Ratio of this compound to Antibody
This protocol describes a series of small-scale conjugation reactions to determine the optimal molar excess of this compound.
-
Antibody Preparation:
-
Start with a purified antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into a non-amine-containing buffer.
-
-
This compound Stock Solution Preparation:
-
Dissolve this compound in an organic co-solvent such as DMSO to a final concentration of 10 mM.
-
-
Conjugation Reaction Setup:
-
Set up a series of reactions with varying molar excesses of this compound to antibody (e.g., 3:1, 5:1, 8:1, 10:1).
-
For each reaction, add the calculated volume of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should typically be less than 10% (v/v) to avoid antibody denaturation.
-
Incubate the reactions at room temperature for 2-4 hours with gentle mixing.
-
-
Purification:
-
Remove unconjugated this compound and reaction byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Analysis:
-
Determine the average DAR and the percentage of unconjugated antibody for each reaction using HIC or RP-HPLC.
-
Protocol 2: Analysis of DAR by Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation:
-
Dilute the purified ADC sample to a concentration of approximately 1 mg/mL in the HIC mobile phase A.
-
-
HIC System and Column:
-
Use an HPLC system equipped with a UV detector (280 nm).
-
Equilibrate a HIC column (e.g., Tosoh TSKgel Butyl-NPR) with mobile phase A.
-
-
Mobile Phases:
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0.
-
-
Elution Gradient:
-
Inject the sample onto the column.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (unconjugated antibody elutes first, followed by species with increasing DAR).
-
Calculate the area of each peak to determine the relative abundance of each species.
-
Calculate the weighted average DAR based on the peak areas.
-
Visualizations
General Workflow for this compound Conjugation and Analysis
Caption: Workflow for this compound conjugation to an antibody.
Troubleshooting Logic for Low DAR
Caption: Decision tree for troubleshooting low DAR.
References
- 1. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. DSpace [researchrepository.universityofgalway.ie]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SPP-DM1 Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with SPP-DM1 antibody-drug conjugates (ADCs) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for an this compound conjugate in a mouse xenograft model?
A typical starting dose for an this compound conjugate in mouse xenograft models can range from 5 mg/kg to 22 mg/kg, administered intravenously.[1][2] The optimal dose will depend on the specific antibody, the drug-to-antibody ratio (DAR), the tumor model, and the dosing schedule. It is crucial to conduct a dose-finding study to determine the maximum tolerated dose (MTD) and the optimal efficacious dose for your specific experimental setup.
Q2: How does the SPP linker compare to other linkers like MCC in vivo?
The linker connecting DM1 to the antibody plays a critical role in the ADC's performance. The SPP (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is a disulfide-based linker, which is designed to be cleaved inside the cell, releasing the cytotoxic payload.[3] In contrast, the MCC (maleimidocaproyl) linker forms a more stable thioether bond.[1][4]
Studies have shown that ADCs with more stable linkers, like MCC-DM1, can exhibit better efficacy, improved pharmacokinetics, and lower toxicity compared to those with disulfide linkers like this compound.[1] Trastuzumab-MCC-DM1, for instance, demonstrated increased serum concentrations and a better safety profile in rats compared to Trastuzumab-SPP-DM1.[1]
Q3: What are the common mechanisms of action for an this compound ADC?
The mechanism of action for an this compound ADC involves a multi-step process:
-
Binding: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is then internalized by the cell through endocytosis.[2][3]
-
Trafficking and Payload Release: The ADC is trafficked to the lysosome, where the acidic environment and enzymes cleave the SPP linker, releasing the DM1 payload.[2][3]
-
Cytotoxicity: Free DM1, a potent microtubule inhibitor, binds to tubulin, leading to cell cycle arrest and ultimately cell death through apoptosis or mitotic catastrophe.[3][5][6]
Q4: What are the potential reasons for observing high toxicity in my in vivo study?
High toxicity in vivo can be attributed to several factors:
-
Off-target toxicity: The DM1 payload may be released prematurely in circulation before reaching the tumor cells, leading to systemic toxicity. This can be more prominent with less stable linkers.
-
Dose: The administered dose may be above the maximum tolerated dose (MTD).
-
Antigen-independent effects: The ADC may have toxic effects that are not dependent on binding to the target antigen.[1]
-
Animal model: The specific strain or health status of the animals can influence their susceptibility to toxicity.
Q5: My this compound conjugate is not showing efficacy in my tumor model. What are some possible causes?
Lack of efficacy can be a complex issue. Here are some potential reasons:
-
Low Antigen Expression: The target antigen may not be sufficiently expressed on the surface of the tumor cells in your chosen model.
-
Impaired Internalization: The ADC may bind to the target but not be efficiently internalized.
-
Linker Stability: While cleavable linkers are designed to release the payload, premature cleavage can reduce the amount of active drug reaching the tumor. Conversely, if the linker is too stable in the specific lysosomal environment of the tumor cells, payload release may be inefficient.
-
Drug Resistance: The tumor cells may have or may develop resistance to the DM1 payload, for example, through the overexpression of drug efflux pumps like MDR-1.[3]
-
Tumor Microenvironment: The physical and chemical properties of the tumor microenvironment can affect ADC penetration and activity.
-
Suboptimal Dosing: The dose may be too low to achieve a therapeutic concentration of DM1 within the tumor.
Troubleshooting Guides
Issue 1: High Toxicity and Animal Morbidity
| Potential Cause | Troubleshooting Steps |
| Dose is too high | Perform a dose-ranging study to determine the Maximum Tolerated Dose (MTD). Start with a lower dose and escalate until signs of toxicity are observed. Monitor animal body weight daily.[1] |
| Premature drug release | Consider using an ADC with a more stable linker, such as an MCC-based linker, which has shown a better safety profile in some studies.[1] |
| Off-target toxicity | Evaluate the expression of the target antigen in normal tissues to assess the potential for on-target, off-tumor toxicity. |
| Route of administration | While intravenous injection is common, explore if alternative administration routes could mitigate acute toxicity, although this may also impact efficacy.[7] |
Issue 2: Lack of Anti-Tumor Efficacy
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose | Conduct a dose-escalation study to ensure you are dosing at or near the MTD for your specific ADC and model. |
| Low target antigen expression | Confirm antigen expression levels in your xenograft model using techniques like immunohistochemistry (IHC) or flow cytometry. |
| Inefficient payload release | Compare the efficacy of your this compound with an ADC containing a different linker (e.g., MCC-DM1) to assess the impact of linker cleavage on efficacy in your model.[1] |
| Tumor model resistance | Consider using a different tumor model known to be sensitive to maytansinoid-based drugs. Evaluate the expression of drug resistance markers in your current model. |
| Poor ADC penetration | Analyze the biodistribution of your ADC to determine if it is accumulating in the tumor tissue. This can be done using labeled ADCs. |
Quantitative Data Summary
Table 1: Example In Vivo Dosing of Trastuzumab-SPP-DM1 and Comparators
| ADC | Dose (mg/kg) | Animal Model | Key Findings | Reference |
| Trastuzumab-SPP-DM1 | 22 | MMTV-HER2 Fo5 mammary tumor transplant (mouse) | Equivalent DM1 dose to 25 mg/kg of Trastuzumab-MCC-DM1. | [1] |
| Trastuzumab-SPP-DM1 | 2 mg/kg | Female beige nude mice | Used for pharmacokinetic analysis. | [1] |
| Anti-CD19-SPP-DM1 | 5 | RAJI cell xenograft (mouse) | Tested for efficacy in a subcutaneous xenograft model of NHL. | [2] |
| Anti-CD20-SPP-DM1 | 5 | Granta-519 cell xenograft (mouse) | Tested for efficacy in a subcutaneous xenograft model of NHL. | [2] |
| Anti-CD21-SPP-DM1 | 5 | RAJI cell xenograft (mouse) | Tested for efficacy in a subcutaneous xenograft model of NHL. | [2] |
| Anti-CD22-SPP-DM1 | ~5 | BJAB-luc cell xenograft (mouse) | Tested for efficacy in a subcutaneous xenograft model of NHL. | [2] |
Table 2: Comparative Toxicity of Trastuzumab-DM1 Conjugates in Rats
| Conjugate | Dose (DM1 equivalent, µg/m²) | Antibody Dose (mg/kg) | Observation | Reference |
| Trastuzumab-MCC-DM1 | 1,632 | 25 | Body weight gain comparable to vehicle control. | [1] |
| Trastuzumab-SPP-DM1 | 1,632 | 22 | - | [1] |
| Free DM1 | 653 | N/A | - | [1] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a predetermined average volume (e.g., 100-150 mm³).[2]
-
Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).
-
-
Dosing:
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and animal body weight throughout the study.[1]
-
Euthanize mice when tumors reach a predetermined maximum size or if they show signs of excessive toxicity, according to institutional guidelines.
-
The primary endpoint is typically tumor growth inhibition.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up SPP-DM1 Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with scaling up the production of SPP-DM1 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antibody-drug conjugate that utilizes a monoclonal antibody to target specific cells, a cleavable disulfide linker (SPP), and the potent cytotoxic agent DM1.[1] The SPP linker is designed to be stable in circulation but is cleaved within the target cell, releasing the DM1 payload.[1] DM1, a maytansinoid derivative, then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The targeted delivery of DM1 via the antibody aims to minimize systemic toxicity while maximizing efficacy against antigen-expressing cells.
Q2: What are the primary challenges encountered when scaling up this compound production?
A2: Scaling up this compound production presents several challenges common to ADC manufacturing. These include:
-
Aggregation: The hydrophobic nature of the DM1 payload can increase the propensity for ADC aggregation, especially at higher concentrations, which can impact product stability, efficacy, and safety.[2]
-
Inconsistent Drug-to-Antibody Ratio (DAR): Achieving a consistent DAR is critical for the therapeutic window of the ADC. Variations in process parameters during scale-up can lead to batch-to-batch variability in the average DAR and the distribution of different DAR species.[3]
-
Impurities and By-products: The conjugation process can generate impurities such as unconjugated antibody, free drug-linker, and reaction by-products that must be effectively removed during purification.
-
Process Control and Scalability: Maintaining precise control over critical process parameters such as temperature, pH, mixing speed, and reagent addition rates is crucial for ensuring consistent product quality at a larger scale.[3]
-
Product Loss: Transferring and processing large volumes of valuable ADC intermediates can lead to product loss if the process is not optimized.
Q3: How does the cleavable SPP linker influence the manufacturing process and product profile?
A3: The SPP linker, being a disulfide-based linker, is designed to be cleaved in the reducing environment of the cell. This characteristic influences both the manufacturing process and the final product profile. During manufacturing, care must be taken to avoid premature cleavage of the disulfide bond. In terms of the product profile, the cleavable nature of the linker can contribute to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, potentially enhancing the therapeutic effect.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound production.
| Problem | Potential Causes | Troubleshooting/Solutions |
| Low Conjugation Efficiency / Low Average DAR | - Inefficient activation of the antibody for conjugation.- Suboptimal pH or temperature during the conjugation reaction.[3]- Degradation of the this compound drug-linker. | - Ensure complete and consistent antibody modification (e.g., reduction of interchain disulfides if applicable to the specific antibody).- Optimize the pH of the conjugation buffer (typically in the range of 6.5-8.0 for lysine conjugation).[5]- Perform temperature scouting studies to identify the optimal temperature that balances reaction kinetics and ADC stability.[3]- Use fresh, high-quality this compound and minimize its time in solution before addition to the antibody. |
| High Aggregation Levels | - Increased hydrophobicity due to DM1 conjugation.[2]- High antibody concentration during conjugation.- Inappropriate buffer conditions (pH, ionic strength).- Mechanical stress during processing (e.g., aggressive mixing). | - Screen for optimal antibody concentration for the conjugation reaction.- Add stabilizing excipients to the formulation.- Optimize buffer pH and ionic strength to minimize hydrophobic interactions.[2]- Implement gentle mixing during conjugation and subsequent processing steps.- Consider the use of single-use technologies to minimize shear stress.[6] |
| Inconsistent DAR Between Batches | - Poor control over critical process parameters (temperature, pH, reaction time).[3]- Variability in the quality of the antibody or this compound drug-linker.- Inconsistent mixing at larger scales. | - Implement strict process controls with in-process monitoring.- Qualify all raw materials thoroughly.- Characterize mixing efficiency at different scales and adjust parameters to ensure homogeneity.[7] |
| Presence of High Molecular Weight Species (Aggregates) in Final Product | - Incomplete removal of aggregates during purification.- Aggregation occurring post-purification during formulation or storage. | - Optimize the hydrophobic interaction chromatography (HIC) or size exclusion chromatography (SEC) purification steps to effectively remove aggregates.- Develop a stable formulation with appropriate excipients to prevent aggregation during storage.[8]- Conduct stability studies under various conditions to identify optimal storage parameters. |
| Residual Free Drug-Linker in Final Product | - Inefficient purification process.- Dissociation of the drug-linker from the ADC post-purification. | - Optimize the tangential flow filtration (TFF) or chromatography steps to ensure complete removal of unconjugated drug-linker.- Assess the stability of the purified ADC to ensure the linker remains intact under the final formulation and storage conditions. |
Quantitative Data
The following tables provide representative data for the production and characterization of DM1-containing ADCs. While specific data for this compound scale-up is limited in publicly available literature, these tables illustrate the typical parameters and expected outcomes based on similar ADC manufacturing processes.
Table 1: Comparison of ADC Production Parameters at Different Scales
| Parameter | Lab Scale (100 mg) | Pilot Scale (10 g) | Manufacturing Scale (1 kg) |
| Antibody Concentration | 5 - 10 mg/mL | 5 - 10 mg/mL | 5 - 10 mg/mL |
| Molar Ratio (Drug-Linker:Ab) | 5:1 - 10:1 | 5:1 - 10:1 | 5:1 - 10:1 |
| Reaction Temperature | 20 - 25°C | 20 - 25°C | 20 - 25°C |
| Reaction Time | 2 - 4 hours | 2 - 4 hours | 2 - 4 hours |
| Purification Method | SEC / Small-scale HIC | TFF / Preparative HIC | TFF / Preparative HIC |
| Overall Yield | 60 - 80% | 55 - 75% | 50 - 70% |
Note: This table presents typical ranges. Actual values will vary depending on the specific antibody, process optimization, and equipment used.
Table 2: Quality Attributes of a Representative DM1-ADC Batch
| Quality Attribute | Specification | Typical Result |
| Average DAR | 3.0 - 4.0 | 3.5 |
| Purity (by SEC-HPLC) | ≥ 95% Monomer | 98% |
| Aggregate Content (by SEC-HPLC) | ≤ 5% | 2% |
| Residual Free Drug-Linker | < 1 µg/mg ADC | < 0.5 µg/mg ADC |
| Endotoxin Level | < 0.5 EU/mg | < 0.1 EU/mg |
Experimental Protocols
Lysine-Based this compound Conjugation Protocol (Lab Scale)
This protocol describes a general procedure for conjugating this compound to an antibody via lysine residues. Optimization will be required for specific antibodies.
Materials:
-
Monoclonal antibody (mAb) at 10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound drug-linker
-
Dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Quenching solution (e.g., 100 mM glycine)
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the conjugation buffer to a final concentration of 10 mg/mL.
-
Drug-Linker Preparation: Dissolve the this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
Add the this compound stock solution to the antibody solution to achieve the desired molar excess (e.g., 7-fold molar excess of drug-linker to antibody). The final concentration of DMSO in the reaction mixture should typically be below 10% (v/v).
-
Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle mixing.
-
-
Quenching: Add the quenching solution to the reaction mixture to stop the conjugation reaction by reacting with any excess this compound. Incubate for 30 minutes at room temperature.
-
Purification: Purify the ADC using a size-exclusion chromatography column to remove unconjugated drug-linker, quenching agent, and any aggregates.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC is a common method for determining the drug-to-antibody ratio (DAR) and the distribution of different DAR species.
Materials:
-
HIC column (e.g., Butyl-NPR, TSKgel Phenyl-5PW)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the prepared ADC sample.
-
Elute the different DAR species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis: The different peaks in the chromatogram correspond to different DAR species (DAR 0, DAR 2, DAR 4, etc.). The average DAR can be calculated from the area of each peak.
Visualizations
Caption: Mechanism of action of this compound ADC.
Caption: General workflow for ADC production.
Caption: Logical troubleshooting flow for production issues.
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 3. jstar-research.com [jstar-research.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 利用できないコンテンツ [sigmaaldrich.com]
- 7. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing SPP Linker Stability in ADCs
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting protocols and answers to frequently asked questions regarding the stability of antibody-drug conjugates (ADCs) utilizing succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP) and other maleimide-based linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for SPP-linked ADCs?
A1: The primary mechanism of instability for ADCs conjugated via maleimide linkers like SPP is the reversibility of the thiol-maleimide conjugation. The resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction under physiological conditions. This reaction re-forms the maleimide and the antibody's cysteine thiol, leading to premature release of the drug-linker payload before it reaches the target cell. This deconjugation can also lead to the transfer of the drug-linker to other circulating proteins with available thiols, such as human serum albumin, causing off-target toxicity.[1][2][3]
Q2: My ADC is showing significant payload loss in plasma stability assays. What is the most effective strategy to prevent this?
A2: The most effective strategy to prevent premature payload loss from maleimide-based ADCs is to promote the hydrolysis of the thiosuccinimide ring.[1][2][3] The resulting ring-opened maleamic acid thioether is no longer susceptible to the retro-Michael reaction, creating a stable, covalent bond.[2][3] This strategy leads to significantly more stable ADCs, which can improve therapeutic efficacy and reduce off-target toxicities like neutropenia.[2]
Q3: How can I chemically modify my linker to promote this stabilizing hydrolysis?
A3: Several chemical strategies can accelerate the rate of thiosuccinimide ring hydrolysis to outcompete the retro-Michael reaction:
-
Incorporate Basic Amino Groups: Introducing a basic amino group adjacent to the maleimide, such as by using diaminopropionic acid (DPR), provides intramolecular catalysis of the hydrolysis reaction.[2][3] This leads to rapid and efficient ring-opening at physiological pH.[2]
-
Use N-Aryl Maleimides: Substituting the maleimide ring-head nitrogen with an N-aryl group (e.g., N-phenyl) accelerates hydrolysis through resonance effects. This modification has been shown to significantly reduce deconjugation compared to traditional N-alkyl maleimides.[1][4]
-
Add PEGylated Motifs: Incorporating nearby oxygen atoms, such as in PEGylated structures, can help coordinate water molecules, thereby boosting hydrolysis rates.
Q4: I'm observing inconsistent Drug-to-Antibody Ratios (DAR) in my ADC batches. What are the likely causes?
A4: Inconsistent DAR values during conjugation with maleimide linkers often stem from two main issues:
-
Suboptimal Reaction pH: The Michael addition reaction between thiols and maleimides is most efficient and specific within a pH range of 6.5 to 7.5. At a pH above 7.5, the maleimide group can undergo competitive reactions with amine groups on lysine residues, leading to non-specific conjugation and product heterogeneity.
-
Incomplete Disulfide Reduction: If you are conjugating to native cysteines from reduced interchain disulfide bonds, incomplete reduction will result in fewer available thiol groups for conjugation, leading to a lower and more variable DAR. Ensure complete reduction with a sufficient concentration of a reducing agent like TCEP or DTT.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: High levels of free payload detected in plasma stability assays.
-
Possible Cause: The thiosuccinimide linkage is undergoing the retro-Michael reaction, leading to premature deconjugation.
-
Troubleshooting Steps:
-
Confirm and Quantify: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze ADC samples at various time points after incubation in plasma. This will allow you to quantify the decrease in average DAR and the increase in free payload concentration.
-
Implement a Stabilization Strategy:
-
Linker Redesign: Synthesize a new drug-linker incorporating a self-hydrolyzing maleimide, such as one containing a diaminopropionic acid (DPR) motif.[2][3] An ADC with a self-stabilizing maleimido-DPR linker showed minimal payload loss over 7 days, while the standard version lost approximately 50% of its payload in just 3 days.[3]
-
Post-Conjugation Hydrolysis: After conjugation, you can incubate the ADC solution at a mildly alkaline pH (e.g., pH 8.5-9.0) to promote hydrolysis of the succinimide ring. It is crucial to monitor this process by LC-MS to confirm conversion to the stable, ring-opened form and to ensure the antibody itself is not damaged by the higher pH.
-
-
Data Presentation
The following tables summarize the quantitative impact of linker modification on ADC stability.
Table 1: Comparison of Deconjugation in N-Alkyl vs. N-Aryl Maleimide ADCs
| Linker Type | Deconjugation after 7 Days in Serum (37°C) |
| Standard N-Alkyl Maleimide | 35 - 67% |
| Stabilized N-Aryl Maleimide | < 20% |
Data sourced from Christie et al., 2015.[1][4]
Table 2: Stability of Standard vs. Self-Hydrolyzing (DPR) Maleimide ADCs
| Linker Type | Payload Loss after 3 Days | Payload Loss after 7 Days |
| Standard Maleimide | ~50% | Not Reported |
| Self-Hydrolyzing Maleimide (DPR) | Minimal Loss | Minimal Loss |
Data sourced from Lyon et al., 2014, as described in a review.[3]
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay using LC-MS
This protocol outlines a general procedure to assess the stability of an ADC and quantify payload loss in plasma.
-
Preparation:
-
Thaw human plasma (or plasma from another species of interest, e.g., mouse, rat) at 37°C.
-
Prepare the ADC stock solution in a suitable buffer (e.g., PBS).
-
-
Incubation:
-
Spike the ADC into the plasma at a defined final concentration (e.g., 100 µg/mL).
-
Incubate the mixture in a temperature-controlled environment, typically at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to quench the reaction.
-
-
Sample Preparation for LC-MS Analysis (DAR Measurement):
-
Thaw the samples from each time point.
-
Immunoaffinity Capture: Isolate the ADC from plasma proteins using magnetic beads coated with an anti-human IgG antibody or a specific antigen.
-
Washing: Wash the beads multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove non-specifically bound plasma proteins.
-
Elution: Elute the ADC from the beads using a low-pH elution buffer (e.g., 20mM glycine, pH 2.5).
-
Neutralization: Immediately neutralize the eluted sample with a neutralization buffer (e.g., 1M Tris, pH 8.0).
-
-
LC-MS Analysis:
-
Analyze the purified ADC from each time point by LC-MS. This is often done under denaturing and reducing conditions to separate the light and heavy chains.
-
Deconvolute the mass spectra to identify the masses corresponding to unconjugated chains and chains conjugated with one or more drug-linkers.
-
Calculate the average DAR for each time point by integrating the peak areas for each species.
-
Plot the average DAR as a function of time to determine the rate of deconjugation.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to SPP linker stability.
Caption: Competing reaction pathways for a maleimide-linked ADC in vivo.
Caption: Troubleshooting workflow for inconsistent Drug-to-Antibody Ratio (DAR).
Caption: High-level experimental workflow for an in vitro plasma stability assay.
References
- 1. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Internalization of SPP-DM1 Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPP-DM1 antibody-drug conjugates (ADCs). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on overcoming challenges related to poor internalization.
Troubleshooting Guides
Issue 1: Low Cytotoxicity Observed with this compound ADC Despite Target Expression
Question: We have confirmed high expression of the target antigen on our cancer cell line, but our this compound conjugate shows minimal cytotoxicity. What are the potential reasons for this, and how can we troubleshoot it?
Answer: Low cytotoxicity despite target expression is a common challenge and often points towards issues with ADC internalization and subsequent payload release. Here’s a step-by-step troubleshooting guide:
-
Confirm Target Binding: Ensure that the conjugation of the this compound linker-payload to the antibody has not compromised its binding affinity to the target antigen.
-
Recommended Action: Perform a comparative binding assay (e.g., ELISA or flow cytometry) with the unconjugated antibody and the this compound ADC. The binding affinity should be comparable.
-
-
Assess Internalization Efficiency: The primary cause of low efficacy for internalizing ADCs is often poor or slow internalization.[1][2][3]
-
Recommended Action: Quantify the internalization of your this compound conjugate using one of the detailed protocols provided below (e.g., Flow Cytometry with pH-sensitive dyes or Confocal Microscopy). This will determine if the ADC is being effectively endocytosed upon binding.
-
-
Evaluate Intracellular Trafficking: Once internalized, the ADC must be trafficked to the lysosomes for the DM1 payload to be released from the SPP linker.
-
Recommended Action: Use confocal microscopy to track the colocalization of the fluorescently labeled ADC with lysosomal markers (e.g., LAMP1). This will verify if the ADC is reaching the correct subcellular compartment.
-
-
Consider the Bystander Effect: If direct internalization is inefficient, the efficacy of your ADC might rely on the bystander effect, where the released payload kills neighboring antigen-negative cells.[4] The DM1 payload, when released from a cleavable linker like SPP, can contribute to this effect.[5]
-
Recommended Action: Design a co-culture experiment with antigen-positive and antigen-negative cells to assess the extent of bystander killing.
-
Issue 2: Inconsistent Results in Internalization Assays
Question: We are observing high variability in our ADC internalization assays. What are the common pitfalls and how can we improve reproducibility?
Answer: Inconsistent results in internalization assays can stem from several factors related to cell handling, reagent quality, and assay conditions.
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number. Stressed or high-passage cells can exhibit altered endocytic activity.
-
Reagent Quality and Handling:
-
ADC Aggregation: ADCs can be prone to aggregation, which can impact their activity. Visually inspect for precipitates and consider techniques like size-exclusion chromatography (SEC) to assess the aggregation state.[6]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your ADC stock solution by preparing single-use aliquots.[6]
-
-
Assay Conditions:
-
Temperature Control: Maintain precise temperature control during the assay. The 4°C incubation step (for surface binding) and the 37°C internalization step are critical.
-
Washing Steps: Insufficient washing can lead to high background signals from non-internalized ADC. Increase the number of wash cycles and ensure complete removal of the wash buffer.[6]
-
pH of Buffers: For pH-sensitive dye-based assays, ensure the extracellular buffer is at a neutral pH to quench the signal from non-internalized conjugates.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DM1 and why is internalization critical?
A1: DM1 is a potent cytotoxic agent that belongs to the maytansinoid family. It functions by inhibiting the assembly of microtubules, which are essential for forming the mitotic spindle during cell division.[7][8] This disruption leads to cell cycle arrest in the G2/M phase and ultimately apoptosis (programmed cell death).[9] For the this compound conjugate, the antibody targets a specific antigen on the cancer cell surface. Upon binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[8][10] Inside the cell, the ADC is trafficked to lysosomes, where the acidic environment and enzymes cleave the SPP (sulfhydryl-based) linker, releasing the active DM1 payload into the cytoplasm to exert its cytotoxic effect.[8][11] Therefore, efficient internalization is a prerequisite for the delivery of DM1 to its intracellular target.[1][2][3]
Q2: What are the key factors that influence the internalization of an this compound conjugate?
A2: Several factors can impact the internalization efficiency of an ADC:
-
Target Antigen Properties:
-
Expression Level: Higher antigen density on the cell surface can lead to increased ADC binding and potentially greater internalization.[1]
-
Internalization Rate: The natural rate at which the target receptor is internalized upon ligand binding is a critical determinant. Some receptors are rapidly internalized, while others remain on the cell surface for longer periods.[6]
-
-
Antibody Characteristics:
-
Affinity and Specificity: High affinity and specificity ensure that the ADC binds effectively to the target cells. However, extremely high affinity might sometimes hinder the penetration of the ADC into solid tumors.[10]
-
Antibody Isotype: Different antibody isotypes (e.g., IgG1, IgG2) can influence the mode and efficiency of internalization.[10]
-
-
Linker Chemistry: While the linker primarily affects payload release, its properties can also influence the overall biophysical characteristics of the ADC, which may have an indirect effect on internalization.[12][13][]
Q3: How can we enhance the internalization of our this compound conjugate?
A3: If you have identified poor internalization as the limiting factor for your ADC's efficacy, several strategies can be employed:
-
Co-administration of a Cross-linking Antibody: Using a second, non-competing antibody that binds to a different epitope on the same target antigen can induce receptor clustering, which can significantly enhance the rate of internalization.[7][15]
-
Antibody Engineering: It may be possible to engineer the antibody to improve its intrinsic internalization properties.
-
Modulating Endocytic Pathways: In some cases, it has been shown that upregulating specific components of endocytic pathways, such as caveolin-1, can facilitate ADC internalization.[5][16][17]
Q4: What is a typical internalization rate for a DM1-based ADC, and how does it compare to other ADCs?
A4: Internalization rates are highly dependent on the target antigen, the antibody, and the cell line. However, some studies provide a general idea:
-
For a trastuzumab-maytansinoid ADC (similar to T-DM1), the half-life for internalization in high-HER2-expressing cell lines was reported to be between 6 and 14 hours.[18]
-
Another study with T-DM1 showed that intracellular levels reached approximately 50% within 12 hours of incubation.[5][17]
-
A study on a CD74-targeting ADC demonstrated that about 80% of the surface-bound antibody was internalized after 3.5 hours.[19]
These values highlight the variability in internalization kinetics and emphasize the importance of empirically determining the rate for your specific this compound conjugate.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on ADC internalization and efficacy.
Table 1: Internalization Rates of Different ADCs
| ADC Target | Cell Line(s) | Time Point | % Internalization / Half-life | Reference(s) |
| HER2 (TM-ADC) | BT-474, NCI-N87, SK-BR-3 | - | 6-14 hours (half-life) | [18] |
| HER2 (T-DM1) | MDA-MB-453, BT474 | 12 hours | ~50% | [5][17] |
| CD74 | Raji | 3.5 hours | ~80% | [19] |
Table 2: Comparison of Efficacy for Different Linker Chemistries
| ADC Target | Linker Type | In Vivo Model | Efficacy Outcome | Reference(s) |
| CD19 | This compound (cleavable) | RAJI xenograft | More effective than MCC-DM1 | [20] |
| CD20 | This compound (cleavable) | Granta-519 xenograft | Similar efficacy to MCC-DM1 | [20] |
| HER2 | T-SPP-DM1 (cleavable) | - | Similar in vivo potency to T-DM1 | [21] |
| HER2 | T-DM1 (non-cleavable) | - | Faster plasma clearance for T-SPP-DM1 | [21] |
Experimental Protocols
Protocol 1: Flow Cytometry-Based Internalization Assay using a pH-Sensitive Dye
This method provides a quantitative measure of ADC internalization.
-
Cell Preparation: a. Seed target cells in a 96-well plate at a density of 3-6 x 10^4 cells per well and culture overnight.
-
ADC Labeling: a. Label your this compound ADC with a pH-sensitive dye (e.g., pHrodo) according to the manufacturer's protocol. This dye is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of endosomes and lysosomes.[1]
-
Binding: a. Incubate the cells with the labeled ADC (e.g., 10 µg/mL) for 30 minutes on ice. This allows for binding to the cell surface without internalization. b. Include a negative control of a non-binding, isotype-matched ADC.
-
Internalization: a. Wash the cells three times with cold PBS to remove unbound ADC. b. Add pre-warmed culture medium and incubate the plate at 37°C in a 5% CO2 incubator to allow for internalization. Set up different wells for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Data Acquisition: a. At each time point, harvest the cells. b. Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in mean fluorescence intensity (MFI) over time corresponds to the amount of internalized ADC.[5]
Protocol 2: Confocal Microscopy for Visualizing ADC Internalization and Trafficking
This method provides qualitative and semi-quantitative data on the subcellular localization of the ADC.
-
Cell Preparation: a. Seed cells on glass-bottom dishes or chamber slides suitable for microscopy and culture overnight.
-
ADC Labeling and Incubation: a. Label your this compound ADC with a fluorescent dye (e.g., Alexa Fluor 488). b. Incubate the cells with the labeled ADC at 37°C for various time points.
-
Staining of Subcellular Compartments: a. To track trafficking to lysosomes, add a lysosomal marker (e.g., LysoTracker Red) to the cells for the last 30-60 minutes of incubation. b. Stain the cell nuclei with a nuclear stain (e.g., DAPI).
-
Imaging: a. Wash the cells with PBS. b. Acquire images using a confocal microscope with the appropriate laser lines and filters for your chosen fluorophores.[3]
-
Analysis: a. Analyze the images to observe the internalization of the ADC (green signal) and its colocalization with the lysosomes (red signal), which will appear as yellow puncta in the merged image.[22][23]
Protocol 3: Radiolabeled ADC Uptake Assay
This is a highly sensitive method for quantifying ADC uptake in vitro and in vivo.
-
ADC Radiolabeling: a. Radiolabel your this compound conjugate with a suitable isotope (e.g., ¹²⁵I for the antibody or ³H for the payload).[24][25]
-
In Vitro Uptake: a. Incubate target cells with the radiolabeled ADC at 37°C for various time points. b. At each time point, wash the cells to remove unbound ADC. c. Lyse the cells and measure the radioactivity using a gamma or scintillation counter.
-
In Vivo Biodistribution (Animal Model): a. Administer the radiolabeled ADC to tumor-bearing animals. b. At selected time points, euthanize the animals and harvest tumors and major organs. c. Measure the radioactivity in each tissue to determine the biodistribution and tumor uptake of the ADC.[26][27][28]
Visualizations
Caption: General workflow of this compound ADC internalization and mechanism of action.
Caption: Troubleshooting workflow for low this compound ADC cytotoxicity.
Caption: Experimental workflow for a flow cytometry-based internalization assay.
References
- 1. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of antibody internalization domain to improve the efficacy and safety of Antibody Drug Conjugates | Experimental Therapeutics [bccrc.ca]
- 5. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Improving Intracellular Delivery of an Antibody-Drug Conjugate Targeting Carcinoembryonic Antigen Increases Efficacy at Clinically Relevant Doses In Vivo: Faster Delivery of a CEA ADC Increases Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody Internalization | Sartorius [sartorius.com]
- 16. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 23. creative-biolabs.com [creative-biolabs.com]
- 24. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Application of Radiolabeling Techniques in ADC PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 26. perceptive.com [perceptive.com]
- 27. blog.championsoncology.com [blog.championsoncology.com]
- 28. blog.championsoncology.com [blog.championsoncology.com]
Technical Support Center: Linker Cleavage Variability in Tumor Microenvironments
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and experimental protocols related to the variability of antibody-drug conjugate (ADC) linker cleavage in diverse tumor microenvironments (TMEs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for cleavable linkers in ADCs?
A1: Cleavable linkers are designed to be stable in systemic circulation (pH ~7.4) and to release their cytotoxic payload under specific conditions within the tumor.[1] The main cleavage strategies are based on the unique characteristics of the TME or intracellular compartments of cancer cells.[1][]
-
Enzyme-Sensitive Cleavage: These linkers are hydrolyzed by enzymes that are overexpressed in tumors.[3] The most common are protease-sensitive linkers, such as those containing the valine-citrulline (Val-Cit) dipeptide, which are cleaved by lysosomal proteases like Cathepsin B after the ADC is internalized by the tumor cell.[1][4] Other enzymes like β-glucuronidase and phosphatases are also exploited.[4]
-
pH-Sensitive (Acid-Cleavable) Cleavage: These linkers utilize bonds, like hydrazones, that are stable at physiological pH but hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[3][5]
-
Glutathione-Sensitive (Reductive) Cleavage: These linkers contain disulfide bonds. The concentration of glutathione (GSH) is significantly higher inside tumor cells compared to the extracellular space, creating a reductive environment that cleaves the disulfide bond to release the payload.[6]
Q2: How does the tumor microenvironment (TME) influence linker cleavage?
A2: The TME is a complex and heterogeneous system that can significantly impact linker stability and cleavage, both intracellularly and extracellularly.[7] Key factors include:
-
Enzyme Expression: The expression of proteases like cathepsins and other enzymes can vary significantly between different tumor types and even within the same tumor, leading to variable cleavage efficiency.[8][9] Some enzymes may also be secreted into the extracellular space, potentially causing premature payload release before the ADC enters the cell.[4]
-
pH Levels: Solid tumors often exhibit an acidic extracellular pH (pH 6.5-6.9) due to metabolic processes like the Warburg effect.[3][10] This can affect the stability of acid-labile linkers, potentially leading to extracellular drug release.[11]
-
Reductive Potential: The concentration of reductive species like glutathione (GSH) is highly variable. Elevated intracellular GSH levels are common in cancer cells and contribute to resistance against some chemotherapies.[12] This high intracellular concentration is exploited for disulfide linkers, but variability in GSH levels can lead to inconsistent drug release.[6][7]
Q3: Can linker cleavage occur outside the target cancer cell?
A3: Yes. While many ADCs are designed for intracellular payload release after internalization, extracellular cleavage is a known mechanism.[4][11] This can happen if the linker is sensitive to conditions present in the TME, such as secreted proteases or the acidic extracellular pH.[4][5] This mechanism is particularly relevant for ADCs targeting non-internalizing antigens or components of the tumor stroma.[4]
Troubleshooting Guides
Issue 1: My ADC shows high potency in vitro but poor efficacy in my in vivo model.
This is a common challenge in ADC development and can stem from multiple factors related to linker stability in a complex biological system.
| Potential Cause | Troubleshooting Step | Rationale |
| Premature Linker Cleavage in Plasma | Perform an in vitro plasma stability assay (see Protocol 1). | The linker may be unstable in plasma, leading to systemic release of the payload, causing off-target toxicity and reducing the amount of ADC that reaches the tumor.[13] First-generation linkers were known for this issue.[14] |
| Lack of Cleavage in the TME | Analyze target tumor tissue for the presence of the required cleavage agent (e.g., Cathepsin B levels, local pH). | The specific in vivo tumor model may lack the necessary enzymatic activity or acidic/reductive conditions required to cleave the linker efficiently.[15] |
| Poor ADC Penetration/Accumulation | Conduct biodistribution studies using a radiolabeled or fluorescently-tagged ADC. | The ADC may not be efficiently accumulating at the tumor site due to factors like poor vascularization or high interstitial fluid pressure. |
| Heterogeneous Target Antigen Expression | Perform immunohistochemistry (IHC) or flow cytometry on tumor samples. | Target expression can be highly variable within a tumor.[16][17] If many cells do not express the target, the ADC will not be internalized, and the payload will not be released where it is needed.[18] |
Troubleshooting Decision Workflow
This diagram outlines a logical workflow for diagnosing the cause of poor in vivo ADC efficacy despite promising in vitro results.
Quantitative Data Summary
The efficacy of a cleavable ADC is highly dependent on the relative concentrations of cleavage factors in the tumor versus healthy tissue. The following tables summarize reported values for key TME parameters.
Table 1: Cathepsin B Expression in Cancer
| Cancer Type | Observation | Reference |
| Breast Cancer | Increased activity in metastatic cell lines (MDA-MB-231) compared to normal breast cells. | [19] |
| Gastric Cancer | Overexpressed in 60% of patients; serum levels elevated in advanced stages. | [8] |
| Colon, Breast Carcinoma | Significantly increased levels in invasive tumor regions compared to normal epithelium. | [19] |
| Prostate, Glioblastoma | High levels of expression at both transcriptional and protein levels. | [8] |
Table 2: Glutathione (GSH) Concentration in Tumors vs. Normal Tissue
| Cancer Type | GSH Levels in Tumor (Compared to Normal Tissue) | Reference |
| Breast, Ovarian, Lung | Generally elevated | [20][21] |
| Head and Neck | Generally elevated | [20][21] |
| Brain, Liver | Generally lower | [20][21][22] |
| Colorectal, Gastric | Variable (both higher and lower levels reported) | [20][21] |
Note: Absolute concentrations vary widely between studies. The intracellular concentration of GSH can be up to 1000 times higher than in the extracellular space.[6]
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Preparation: Prepare human (or mouse/rat, depending on the planned in vivo model) plasma. Spike the ADC into the plasma at a defined concentration (e.g., 100 µg/mL).
-
Incubation: Incubate the plasma-ADC mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours). Immediately quench the reaction by diluting the sample in cold PBS to stop further cleavage.[1]
-
ADC Capture: Capture the ADC from the plasma sample using an affinity matrix appropriate for the antibody isotype (e.g., Protein A or Protein G beads).[1]
-
Washing: Wash the beads thoroughly to remove unbound plasma proteins.
-
Elution: Elute the intact ADC from the beads.
-
Analysis: Analyze the eluted samples using a suitable method to determine the drug-to-antibody ratio (DAR). Common methods include:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides a precise measurement of the different drug-loaded species.[1]
-
HIC (Hydrophobic Interaction Chromatography): Separates ADC species based on hydrophobicity, which correlates with the DAR.
-
-
Calculation: Calculate the percentage of intact ADC or the average DAR remaining at each time point to determine the stability and half-life in plasma.[1]
Experimental Workflow: Assessing Linker Stability
This diagram shows the general workflow for evaluating the stability and cleavage characteristics of a new ADC linker.
Protocol 2: Cathepsin B-Mediated Cleavage Assay
Objective: To evaluate the cleavage of a protease-sensitive linker (e.g., Val-Cit) by its target enzyme.
Methodology:
-
Reagents: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0, with DTT to activate the enzyme). Obtain purified, recombinant human Cathepsin B.
-
Reaction Setup: In a microplate or microcentrifuge tube, combine the ADC (at a final concentration of ~10 µM) with Cathepsin B in the reaction buffer. Include a negative control with no enzyme.
-
Incubation: Incubate the reaction at 37°C for a set period (e.g., 4 hours) or over a time course (e.g., 0, 1, 2, 4, 8 hours).
-
Quenching: Stop the reaction by adding a protease inhibitor (e.g., E-64) or by denaturing the enzyme with an organic solvent like acetonitrile.
-
Analysis: Analyze the samples to quantify the amount of released payload.[1]
-
LC-MS/MS: The gold standard for identifying and quantifying the free payload.[1]
-
RP-HPLC: Can be used to separate the free payload from the intact ADC, allowing for quantification if the payload has a distinct UV-Vis absorbance.
-
-
Data Interpretation: Plot the concentration of the released payload over time to determine the cleavage rate. Compare this to the rate of release in the no-enzyme control to confirm enzyme specificity.[1]
References
- 1. benchchem.com [benchchem.com]
- 3. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. researchgate.net [researchgate.net]
- 7. Glutathione Dynamics in the Tumor Microenvironment: A Potential Target of Cancer Stem Cells and T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymes Dysregulation in Cancer: From Diagnosis to Therapeutical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Non-internalising antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00446A [pubs.rsc.org]
- 12. Role of Glutathione in Cancer Progression and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. purepeg.com [purepeg.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expanding the repertoire of Antibody Drug Conjugate (ADC) targets with improved tumor selectivity and range of potent payloads through in-silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vjoncology.com [vjoncology.com]
- 18. ascopubs.org [ascopubs.org]
- 19. Quantitative Electrochemical Detection of Cathepsin B Activity in Breast Cancer Cell Lysates Using Carbon Nanofiber Nanoelectrode Arrays toward Identification of Cancer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Glutathione levels in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Glutathione Levels in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
strategies to enhance the therapeutic index of SPP-DM1
Technical Support Center: SPP-DM1
Disclaimer: The following information is based on the hypothesized structure of this compound as an antibody-drug conjugate (ADC) targeting a receptor of Secreted Phosphoprotein 1 (SPP1, also known as Osteopontin), with a DM1 (mertansine) payload. This information is for research and development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is designed as a targeted cancer therapeutic.[1] The monoclonal antibody component of this compound binds to a specific receptor, such as CD44, which is often overexpressed on the surface of tumor cells and is a known receptor for SPP1.[2][3] Following binding, the this compound-receptor complex is internalized by the cell through endocytosis.[4] Inside the cell, the complex is trafficked to lysosomes, where the antibody is degraded, and the linker connecting the antibody to the DM1 payload is cleaved.[5] The released DM1, a potent microtubule inhibitor, then binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[5]
Q2: What are the key factors influencing the therapeutic index of this compound?
A2: The therapeutic index, a measure of a drug's safety and efficacy, is critical for ADCs like this compound.[6] Key influencing factors include:
-
Target Antigen Expression: The ideal target receptor should be highly expressed on tumor cells with minimal expression in healthy tissues to reduce off-target toxicity.[7][8]
-
Linker Stability: The linker must be stable in systemic circulation to prevent premature release of the DM1 payload, which can cause systemic toxicity.[9] It should, however, be efficiently cleaved once inside the target tumor cell.[10][11]
-
Drug-to-Antibody Ratio (DAR): The DAR, or the number of DM1 molecules per antibody, must be optimized.[12] A high DAR can enhance potency but may also increase toxicity and lead to aggregation, while a low DAR might be less effective.
-
Antibody Properties: The antibody should have high binding affinity and efficient internalization rates to ensure effective delivery of the payload into the cancer cell.[7][13]
Q3: How can we enhance the therapeutic index of this compound?
A3: Several strategies can be employed to improve the therapeutic index:
-
Linker Optimization: Developing next-generation linkers with improved stability in plasma and more specific cleavage mechanisms within the tumor microenvironment can reduce off-target effects.[14][15] This includes exploring both cleavable and non-cleavable linker technologies.[9]
-
Site-Specific Conjugation: Engineering the antibody to allow for conjugation of DM1 at specific sites results in a homogeneous ADC product with a consistent DAR.[12] This improves manufacturability and predictability of the ADC's behavior in vivo.[16]
-
Payload Modification: While this compound uses the established DM1 payload, future iterations could explore payloads with different mechanisms of action or potencies to widen the therapeutic window.[6]
-
Patient Selection: Implementing biomarker strategies to select patients whose tumors highly express the target receptor can maximize efficacy and minimize exposure for those unlikely to benefit.[17]
Q4: What are potential mechanisms of resistance to this compound?
A4: Resistance to ADCs is a significant challenge.[18] Potential mechanisms include:
-
Downregulation of Target Receptor: Tumor cells may reduce the expression of the SPP1 receptor (e.g., CD44) on their surface, leading to decreased binding and internalization of this compound.
-
Changes in Intracellular Trafficking: Alterations in the endosomal-lysosomal pathway can prevent the efficient release of DM1 from the ADC.
-
Drug Efflux Pumps: Cancer cells can upregulate efflux pumps that actively transport the DM1 payload out of the cell before it can exert its cytotoxic effect.[19]
-
Alterations in Apoptotic Pathways: Mutations in genes that control apoptosis can make tumor cells resistant to DM1-induced cell death.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
| Issue / Question | Potential Causes | Troubleshooting Steps & Solutions |
| Inconsistent IC50 values in cytotoxicity assays. | 1. Cell Culture Variability: High cell passage number, inconsistent cell health, or variable seeding density.[20] 2. ADC Quality: Aggregation or degradation of the this compound conjugate.[21] 3. Assay Protocol: Inconsistent incubation times or reagent quality.[22] | 1. Cell Culture: Use low-passage, authenticated cell lines. Ensure cells are in the exponential growth phase. Optimize cell seeding density for the specific assay duration.[20] 2. ADC Handling: Aliquot this compound to minimize freeze-thaw cycles. Visually inspect for precipitates before use. Characterize aggregation state via size-exclusion chromatography (SEC). 3. Assay Standardization: Use standardized protocols with consistent incubation times. Ensure all reagents are within their expiration dates and properly stored.[23][24] |
| Low potency (high IC50) observed in target-positive cells. | 1. Low Target Expression: The cell line may have lower than expected expression of the target receptor. 2. Inefficient Internalization: The antibody component of this compound may bind to the receptor but not internalize efficiently.[13] 3. Linker Instability/Cleavage Issues: The linker may not be effectively cleaved in the lysosomal environment of the specific cell line. | 1. Confirm Target Expression: Quantify surface receptor levels using flow cytometry with the unconjugated antibody. 2. Perform Internalization Assay: Use a pH-sensitive dye-based assay to visualize and quantify the internalization of this compound.[25][26] 3. Assess Payload Release: Use mass spectrometry to detect the released payload within cell lysates after treatment. |
| High cytotoxicity observed in target-negative control cells. | 1. Off-Target Binding: The antibody may have cross-reactivity with other surface proteins. 2. Premature Payload Release: The linker may be unstable in the culture medium, releasing free DM1.[11] 3. Nonspecific Uptake: ADCs can sometimes be taken up by cells through mechanisms independent of the target antigen, such as pinocytosis.[27] | 1. Evaluate Specificity: Test the unconjugated antibody for binding to the target-negative cells via flow cytometry. 2. Assess Linker Stability: Incubate this compound in culture medium for the duration of the assay, then test the supernatant for cytotoxicity on sensitive cells to detect free DM1. 3. Run Controls: Include free DM1 and an irrelevant ADC control in the assay to understand nonspecific toxicity.[23] |
| High background signal in ELISA-based binding assays. | 1. Nonspecific Binding: The ADC or detection antibodies may bind nonspecifically to the plate or other proteins. 2. Insufficient Washing: Inadequate washing steps can leave behind unbound reagents.[20] 3. Aggregation: Aggregated ADC can lead to higher background signals. | 1. Blocking: Optimize the blocking buffer (e.g., increase protein concentration or add detergents like Tween-20). 2. Washing: Increase the number and vigor of wash steps.[20] 3. ADC Quality Control: Centrifuge the ADC solution before use to pellet any large aggregates. |
Data Presentation
Table 1: Comparative In Vitro Cytotoxicity of this compound Formulations This table presents hypothetical IC50 data comparing a standard this compound formulation with a next-generation version featuring a site-specific conjugation and an optimized linker to enhance the therapeutic index.
| Cell Line | Target Receptor (CD44) Expression | Standard this compound (IC50, nM) | Enhanced this compound (IC50, nM) | Unconjugated Antibody (IC50, nM) | Free DM1 (IC50, nM) |
| Cancer Line A | High | 0.8 | 0.4 | > 1000 | 0.05 |
| Cancer Line B | Medium | 5.2 | 2.5 | > 1000 | 0.06 |
| Normal Cell Line | Low/Negative | 150 | > 500 | > 1000 | 0.10 |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on this compound Efficacy and Aggregation This table illustrates the trade-offs in optimizing the DAR for this compound.[28]
| This compound Variant | Average DAR | In Vitro Potency (IC50, nM on Cancer Line A) | Percentage Aggregation (by SEC) | Plasma Stability (% Intact ADC after 72h) |
| Low DAR | 2.1 | 2.5 | < 1% | 95% |
| Medium DAR | 3.8 | 0.8 | 3.5% | 88% |
| High DAR | 7.5 | 0.5 | 15.2% | 71% |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT-Based)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.[23][24][29]
-
Materials:
-
Target-positive and target-negative cell lines.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
This compound, unconjugated antibody, and free DM1 stock solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well plates, multichannel pipette, microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound, unconjugated antibody, and free DM1 in complete growth medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated wells as a 100% viability control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[30]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and fit the data using a four-parameter logistic (4PL) curve to determine the IC50 value.
-
2. Antibody Internalization Assay (pH-Sensitive Dye)
This protocol quantifies the rate and extent of this compound internalization into target cells.[25][31][32]
-
Materials:
-
Target-positive cell line.
-
This compound antibody (unconjugated).
-
pH-sensitive dye labeling kit (e.g., pHrodo).
-
Live-cell imaging system or flow cytometer.
-
Black, clear-bottom 96-well plates.
-
-
Procedure:
-
Antibody Labeling: Label the unconjugated this compound antibody with the pH-sensitive dye according to the manufacturer's protocol. The dye is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of endosomes and lysosomes.[25]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the labeled antibody at a predetermined concentration.
-
Incubation & Imaging: Place the plate in a live-cell imaging system equipped with temperature and CO2 control. Acquire fluorescence and brightfield images at regular intervals (e.g., every 30 minutes) for several hours. Alternatively, for an endpoint assay, incubate for a set time, wash the cells, and analyze the fluorescence intensity by flow cytometry.
-
Data Analysis: Quantify the fluorescence intensity per cell over time. A time-dependent increase in fluorescence indicates internalization of the antibody into acidic compartments. Compare the internalization rate of this compound to positive and negative control antibodies.
-
Visualizations
Caption: Proposed mechanism of action for the this compound antibody-drug conjugate.
Caption: General experimental workflow for the preclinical evaluation of this compound.
References
- 1. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single‐cell transcriptome sequencing reveals SPP1‐CD44‐mediated macrophage–tumor cell interactions drive chemoresistance in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | SPP1 (osteopontin) binds CD44 [reactome.org]
- 4. researchgate.net [researchgate.net]
- 5. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 8. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. abzena.com [abzena.com]
- 10. purepeg.com [purepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 13. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [bioprocessonline.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. biocompare.com [biocompare.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. benchchem.com [benchchem.com]
- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 25. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. High-Throughput Screening for Internalizing Antibodies by Homogeneous Fluorescence Imaging of a pH-Activated Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 27. oncotarget.com [oncotarget.com]
- 28. researchgate.net [researchgate.net]
- 29. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 30. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. creative-biolabs.com [creative-biolabs.com]
- 32. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
Validation & Comparative
A Head-to-Head Battle of Linkers: SPP-DM1 vs. SMCC-DM1 In Vivo Efficacy
In the landscape of antibody-drug conjugates (ADCs), the choice of linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic index and overall efficacy. This guide provides a comparative analysis of two commonly employed linkers, the reducible sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP) and the non-reducible succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), when conjugated to the microtubule-depolymerizing agent DM1. The focus is on their comparative in vivo performance, offering researchers and drug developers essential data to inform their ADC design strategies.
Quantitative Efficacy Comparison
The in vivo antitumor activity of ADCs utilizing SPP-DM1 and SMCC-DM1 (often referred to as MCC-DM1) has been evaluated in various xenograft models of non-Hodgkin's lymphoma (NHL). The data presented below summarizes the key findings from these comparative studies.
| Target Antigen | Xenograft Model | ADC Dosage | Outcome Favoring SMCC-DM1 | Outcome Favoring this compound |
| CD19 | RAJI cells | 5 mg/kg | - | More sustained tumor regression[1] |
| CD20 | Granta-519 cells | 5 mg/kg | - | Comparable initial tumor growth inhibition[1] |
| CD21 | RAJI cells | 5 mg/kg | - | More pronounced tumor growth inhibition[1] |
| CD22 | BJAB-luc cells | 5 mg/kg (this compound) vs. 10 mg/kg (MCC-DM1) | Superior tumor growth inhibition at a higher dose[1] | - |
| HER2 | Fo5 (trastuzumab-resistant) | Equivalent DM1 dose | Superior efficacy and better safety profile[2] | - |
Key Observation: Across multiple NHL models targeting different antigens, ADCs constructed with the SPP linker demonstrated a trend towards more potent antitumor activity at equivalent antibody-drug conjugate doses.[1] However, studies on HER2-positive breast cancer models indicated that trastuzumab conjugated to DM1 via the SMCC linker (trastuzumab-MCC-DM1) exhibited a better safety profile and superior efficacy compared to its SPP-linked counterpart.[2] This suggests that the optimal linker choice may be context-dependent, influenced by the target antigen, tumor type, and the specific antibody used.
Experimental Protocols
The following provides a detailed methodology for a typical in vivo efficacy study comparing this compound and SMCC-DM1 ADCs.
1. Cell Lines and Culture:
-
NHL Models: RAJI (Burkitt's lymphoma), Granta-519 (mantle cell lymphoma), and BJAB-luc (Burkitt's lymphoma, luciferase-expressing) cells are utilized.[1]
-
Breast Cancer Models: HER2-overexpressing cell lines, including those resistant to trastuzumab, are used.[2]
-
Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Models:
-
Immunodeficient mice, such as female beige nude mice or severe combined immunodeficient (SCID) mice, are used to prevent graft rejection.[2][3]
-
For NHL models, cells are implanted subcutaneously. For instance, 5 x 10⁶ RAJI cells or 2 x 10⁷ Granta-519 or BJAB-luc cells are implanted.[1]
3. ADC Administration:
-
ADCs are administered intravenously.[1]
-
Dosing is initiated when tumors reach a predetermined average volume (e.g., 125-140 mm³).[1]
-
Dosages can vary, but comparative studies often use equivalent ADC doses (e.g., 5 mg/kg) or equivalent payload doses.[1][2] Dosing schedules can be single or multiple injections, as indicated by arrows in efficacy graphs.[1]
4. Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight is monitored as an indicator of toxicity.[2]
-
The primary efficacy endpoint is tumor growth inhibition. In some studies, complete tumor regression is observed.[4]
-
For survival studies, mice are monitored until a predetermined endpoint, such as tumor volume exceeding a specific size.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of an in vivo efficacy comparison study.
Caption: Workflow for comparing the in vivo efficacy of different ADC constructs.
Signaling Pathway and Mechanism of Action
The cytotoxic payload, DM1, is a maytansinoid derivative that acts as a potent anti-mitotic agent. Upon internalization of the ADC and release of DM1, it binds to tubulin, thereby inhibiting microtubule assembly. This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[3][5] In some cases, treatment with DM1-containing ADCs can also induce mitotic catastrophe, a form of cell death characterized by aberrant mitosis.[3]
Caption: Generalized mechanism of action for DM1-based antibody-drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SPP-DM1 and Other Maytansinoid Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the maytansinoid antibody-drug conjugate (ADC) SPP-DM1 with other notable maytansinoid ADCs, including those utilizing DM4 and non-cleavable linkers. The comparison is supported by experimental data on their mechanisms of action, in vitro cytotoxicity, in vivo efficacy, pharmacokinetic profiles, and their capacity to induce the bystander effect.
Introduction to Maytansinoid ADCs
Maytansinoids, such as DM1 (emtansine) and DM4 (ravtansine), are highly potent microtubule-inhibiting agents.[1][] Their cytotoxic activity makes them effective payloads for ADCs, which are designed to selectively deliver these toxins to cancer cells. The efficacy and safety of a maytansinoid ADC are significantly influenced by the linker technology used to conjugate the maytansinoid to the monoclonal antibody (mAb). This guide focuses on comparing this compound, which features a cleavable disulfide linker (SPP), with other maytansinoid ADCs employing different linkers and payloads.
Mechanism of Action
Maytansinoid ADCs function by binding to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex.[3] Once inside the cell, the maytansinoid payload is released and disrupts microtubule dynamics. This interference with the cellular cytoskeleton induces cell cycle arrest, typically at the G2/M phase, and ultimately leads to apoptotic cell death.[3][4]
The key difference between cleavable and non-cleavable linkers lies in the mechanism of payload release and the subsequent potential for a "bystander effect".
-
Cleavable Linkers (e.g., SPP in this compound): These linkers are designed to be cleaved by intracellular conditions, such as the reducing environment of the cytoplasm.[5] This releases the payload in its original, potent, and membrane-permeable form, allowing it to diffuse out of the target cell and kill neighboring, antigen-negative cancer cells.[5][6] This phenomenon is known as the bystander effect.[5][6]
-
Non-cleavable Linkers (e.g., SMCC in T-DM1): These linkers require the complete lysosomal degradation of the antibody to release the payload.[5][7] The resulting payload-linker-amino acid metabolite is typically charged and less membrane-permeable, limiting its ability to diffuse out of the cell and induce a bystander effect.[6][7]
Below is a diagram illustrating the general mechanism of action of maytansinoid ADCs and the signaling cascade leading to apoptosis.
Caption: General mechanism of maytansinoid ADCs.
Comparative In Vitro Cytotoxicity
The in vitro potency of maytansinoid ADCs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes available IC50 data for different maytansinoid ADCs. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| ADC | Payload | Linker | Cell Line | Target Antigen | IC50 (nmol/L) | Reference |
| anti-CD30-MCC-DM1 | DM1 | MCC (non-cleavable) | Karpas 299 | CD30 | 0.06 | [4] |
| anti-CD30-MCC-DM1 | DM1 | MCC (non-cleavable) | HH | CD30 | 0.13 | [4] |
| T-DM1 | DM1 | SMCC (non-cleavable) | SK-BR-3 | HER2 | ~0.005-0.012 | [6] |
| T-DM1 | DM1 | SMCC (non-cleavable) | BT-474 | HER2 | ~0.085-0.148 (µg/mL) | [6] |
| T-DM1 | DM1 | SMCC (non-cleavable) | NCI-N87 | HER2 | - | [8] |
| T-DM1 | DM1 | SMCC (non-cleavable) | OE-19 | HER2 | - | [8] |
| SAR3419 | DM4 | SPDB (cleavable) | Ramos | CD19 | - | [4] |
| SAR3419 | DM4 | SPDB (cleavable) | Farage | CD19 | - | [9] |
| SAR3419 | DM4 | SPDB (cleavable) | DOHH2 | CD19 | - | [9] |
Note: IC50 values can vary significantly based on the assay conditions, including incubation time and cell density. The data presented here is for comparative purposes.
Comparative In Vivo Efficacy
The anti-tumor activity of maytansinoid ADCs is assessed in preclinical xenograft models. The following table summarizes key findings from in vivo studies.
| ADC | Tumor Model | Dosing Schedule | Key Findings | Reference |
| anti-CD19-SPP-DM1 | Raji (NHL) | 5 mg/kg, i.v., days 0, 7, 14 | Showed superior tumor growth inhibition compared to anti-CD19-MCC-DM1. | [10] |
| anti-CD20-SPP-DM1 | Granta-519 (NHL) | 5 mg/kg, i.v., days 0, 7 | Showed superior tumor growth inhibition compared to anti-CD20-MCC-DM1. | [10] |
| anti-CD22-SPP-DM1 | BJAB-luc (NHL) | 5 mg/kg, i.v., days 0, 7, 14 | Showed superior tumor growth inhibition compared to anti-CD22-MCC-DM1. | [10] |
| SAR3419 (anti-CD19-DM4) | Ramos (Burkitt's lymphoma) | 2.5 mg/kg (conjugated antibody), single dose | Minimal effective dose. | [4] |
| SAR3419 (anti-CD19-DM4) | Ramos (Burkitt's lymphoma) | 5 mg/kg (conjugated antibody), single dose | Complete tumor regression in 100% of mice. | [4] |
| T-DM1 (anti-HER2-DM1) | NCI-N87 (Gastric) | - | More effective than trastuzumab. | [8] |
| T-DM1 (anti-HER2-DM1) | OE-19 (Gastric) | - | Complete pathological response in all xenografted mice. | [8] |
These in vivo studies suggest that ADCs with cleavable linkers like this compound can offer superior efficacy compared to their non-cleavable counterparts in certain models.[10]
Pharmacokinetic Profiles
The pharmacokinetic (PK) properties of an ADC, such as its clearance and half-life, are critical for its efficacy and safety. The choice of linker can significantly impact these parameters.
| ADC / Linker Type | Key PK Parameter | Finding | Reference |
| This compound (cleavable) | Clearance | Faster clearance compared to MCC-DM1 (non-cleavable). | [11] |
| T-DM1 (non-cleavable) | Clearance | ~0.676 L/day in patients. | [12][13] |
| T-DM1 (non-cleavable) | Terminal Half-life | ~3.94 days in patients. | [13] |
| SAR3419 (cleavable) | Clearance | ~0.6 L/day in patients. | [12] |
The faster clearance of ADCs with cleavable disulfide linkers like SPP may be attributed to the in vivo reduction of the disulfide bond.[11]
The Bystander Effect
The ability of a maytansinoid ADC to induce a bystander effect is a key differentiator. This is particularly relevant for treating heterogeneous tumors where not all cells express the target antigen.
-
This compound and other cleavable linker ADCs (e.g., SAR3419): The released, membrane-permeable maytansinoid can kill adjacent antigen-negative tumor cells, enhancing the overall anti-tumor effect.[5][6]
-
T-DM1 and other non-cleavable linker ADCs: The charged metabolite is largely retained within the target cell, resulting in a limited or no bystander effect.[6][7]
The following diagram illustrates the workflow for an in vitro bystander effect assay.
Caption: Workflow for a co-culture bystander effect assay.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the IC50 of maytansinoid ADCs.
Materials:
-
Cancer cell lines (adherent or suspension)
-
96-well cell culture plates
-
Complete cell culture medium
-
Maytansinoid ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.[10][14]
-
ADC Treatment: Prepare serial dilutions of the maytansinoid ADC and control antibody in complete medium. Add 100 µL of the diluted ADC or control to the respective wells. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action, typically 72-120 hours, at 37°C, 5% CO2.[10]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10][15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. For suspension cells, centrifuge the plate before removing the supernatant. Agitate the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the ADC concentration. Determine the IC50 value using a suitable curve-fitting software.
In Vitro Bystander Effect Assay (Co-culture Method)
This protocol is designed to assess the bystander killing activity of a maytansinoid ADC.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[5]
-
96-well cell culture plates
-
Complete cell culture medium
-
Maytansinoid ADC
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied to assess its impact on the bystander effect.[5]
-
ADC Treatment: After allowing the cells to adhere, treat the co-cultures with serial dilutions of the maytansinoid ADC. Include an untreated control. The ADC concentration should be chosen to be cytotoxic to Ag+ cells but have minimal direct effect on Ag- cells in monoculture.[5]
-
Incubation: Incubate the plate for 72-120 hours.[16]
-
Analysis: Measure the viability of the Ag- (GFP-positive) cell population using a fluorescence microscope or a high-content imaging system.[5]
-
Data Analysis: Quantify the reduction in the number of viable Ag- cells in the presence of Ag+ cells and the ADC, compared to the control. A significant decrease in the viability of Ag- cells indicates a bystander effect.
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the in vivo anti-tumor activity of maytansinoid ADCs.
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Human cancer cell line for xenograft implantation
-
Maytansinoid ADC, control ADC, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[10]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[17]
-
ADC Administration: Administer the maytansinoid ADC, control ADC, or vehicle intravenously (i.v.) according to the planned dosing schedule (e.g., once weekly for 3 weeks).[10]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance between the treatment and control groups.
Conclusion
The choice of linker technology is a critical determinant of the therapeutic properties of maytansinoid ADCs. This compound, with its cleavable disulfide linker, offers the potential for enhanced in vivo efficacy, in part due to its ability to induce a bystander effect. This is a key advantage over non-cleavable linker ADCs like T-DM1, particularly in the context of heterogeneous tumors. However, the faster clearance of cleavable linker ADCs may also impact their overall exposure.
The selection of an optimal maytansinoid ADC for a specific therapeutic application requires careful consideration of the target antigen expression, the tumor microenvironment, and the desired balance between potent, targeted cell killing and the broader anti-tumor activity afforded by the bystander effect. The experimental protocols provided in this guide offer a framework for the preclinical evaluation and comparison of different maytansinoid ADC candidates.
References
- 1. researchgate.net [researchgate.net]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical safety profile of trastuzumab emtansine (T-DM1): mechanism of action of its cytotoxic component retained with improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. [PDF] Superior Antitumor Activity of SAR3419 to Rituximab in Xenograft Models for Non-Hodgkin's Lymphoma | Semantic Scholar [semanticscholar.org]
- 12. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody-drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT (Assay protocol [protocols.io]
- 16. agilent.com [agilent.com]
- 17. semanticscholar.org [semanticscholar.org]
A Head-to-Head Comparison of SPP-DM1 and T-DM1 Antibody-Drug Conjugates
For researchers and drug development professionals navigating the landscape of antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic efficacy and safety. This guide provides a detailed comparison of two prominent DM1-based ADCs, SPP-DM1 and T-DM1 (ado-trastuzumab emtansine), focusing on their preclinical performance, underlying mechanisms, and the crucial role of their respective linker chemistries.
Executive Summary
T-DM1, an FDA-approved ADC for HER2-positive breast cancer, utilizes a non-cleavable thioether linker (MCC). In contrast, this compound employs a cleavable disulfide linker (SPP). This fundamental difference in linker technology dictates distinct pharmacokinetic profiles, metabolite generation, and, consequently, antitumor activity. Preclinical evidence suggests that while both ADCs effectively target HER2-positive cancer cells, their in vivo behavior and potency can vary depending on the specific experimental model.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data from preclinical studies comparing this compound and T-DM1.
Table 1: In Vitro Cytotoxicity in HER2-Positive Breast Cancer Cell Lines
| Cell Line | ADC | IC50 (ng/mL) |
| BT-474 | T-SPP-DM1 | 1.8 |
| T-DM1 | 1.1 | |
| SK-BR-3 | T-SPP-DM1 | 4.0 |
| T-DM1 | 5.0 | |
| JIMT-1 | T-SPP-DM1 | 30.0 |
| T-DM1 | 6.0 | |
| NCI-N87 | T-SPP-DM1 | 10.0 |
| T-DM1 | 3.0 |
Table 2: Pharmacokinetic Parameters in Mice
| ADC | Clearance (mL/day/kg) | Terminal Half-life (days) |
| T-SPP-DM1 | Faster than T-DM1 | Shorter than T-DM1 |
| T-DM1 | Slower than T-SPP-DM1 | Longer than T-DM1 |
Table 3: In Vivo Efficacy in a BT-474 Xenograft Model
| Treatment | Tumor Growth Inhibition |
| T-SPP-DM1 | Significant tumor growth inhibition |
| T-DM1 | Outperformed disulfide-linked conjugates, including T-SPP-DM1[1] |
Experimental Protocols
In Vitro Cytotoxicity Assay
The anti-proliferative activity of T-SPP-DM1 and T-DM1 was assessed using a continuous exposure assay. HER2-positive human breast cancer cell lines (BT-474, SK-BR-3, JIMT-1, and NCI-N87) were seeded in 96-well plates. The cells were then treated with serial dilutions of each ADC. After a 3-day incubation period, cell viability was determined using a CellTiter-Glo luminescent cell viability assay. The concentration of ADC required to inhibit cell growth by 50% (IC50) was calculated from the resulting dose-response curves.
Pharmacokinetic Studies in Mice
Female nude mice were administered a single intravenous dose of either T-SPP-DM1 or T-DM1. Blood samples were collected at various time points post-injection. The concentration of the ADC in the plasma was quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate. Pharmacokinetic parameters, including clearance and terminal half-life, were then calculated from the plasma concentration-time profiles.[2]
In Vivo Antitumor Efficacy in Xenograft Models
Female nude mice were subcutaneously implanted with BT-474 human breast cancer cells. Once the tumors reached a predetermined size, the mice were randomized into treatment groups and received intravenous injections of either T-SPP-DM1, T-DM1, or a vehicle control. Tumor volume was measured regularly using calipers. The antitumor efficacy was evaluated by comparing the tumor growth in the ADC-treated groups to the control group.[1]
Mechanism of Action and Signaling Pathways
Both this compound and T-DM1 target the HER2 receptor on the surface of cancer cells. Upon binding, the ADC-receptor complex is internalized. The subsequent steps, however, differ based on the linker.
T-DM1 (Non-cleavable MCC Linker): The entire ADC is trafficked to the lysosome, where the antibody is degraded, releasing the active cytotoxic payload, DM1, attached to the linker and a lysine residue (lysine-MCC-DM1).[3]
This compound (Cleavable SPP Linker): The disulfide bond in the SPP linker is designed to be cleaved in the reducing environment of the cell, releasing DM1.[4] This cleavage can occur after internalization and trafficking to endosomes or lysosomes.
The released DM1 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately, apoptosis.
Visualizations
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic pharmacokinetic/pharmacodynamic modeling of in vivo tumor uptake, catabolism, and tumor response of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Reactivity Studies for SPP-DM1 Targeting Antibodies
For researchers, scientists, and drug development professionals advancing novel antibody-drug conjugates (ADCs), ensuring target specificity is paramount to both efficacy and safety. This guide provides a comparative framework for designing and interpreting cross-reactivity studies for antibodies intended for conjugation with the DM1 payload via a cleavable SPP linker. As the antibody dictates the targeting, its off-target binding profile is a critical determinant of potential toxicities.
The Importance of Cross-Reactivity Assessment
The preclinical safety evaluation of biotechnology-derived pharmaceuticals is guided by frameworks such as the ICH S6 guideline. A cornerstone of this evaluation for monoclonal antibodies is the assessment of unintended reactivity with human tissues, separate from the intended target. This is crucial for identifying potential on-target and off-target toxicities. Tissue cross-reactivity (TCR) studies are a key component of this assessment, designed to detect the binding of a therapeutic antibody to antigens other than the intended target. Such off-target binding can lead to unforeseen side effects and toxicities when the antibody is conjugated to a potent cytotoxic payload like DM1.
Comparative Data on Antibody Specificity
To ensure a comprehensive evaluation of antibody specificity, a panel of assays should be employed. The following table presents a hypothetical but representative dataset for a candidate antibody (Candidate A) compared to a control antibody. This data illustrates the types of quantitative comparisons that are essential for selecting a lead candidate for an SPP-DM1 ADC.
| Parameter | Candidate A | Isotype Control | Method |
| Target Binding Affinity (KD) | 1.2 nM | No Binding Detected | Surface Plasmon Resonance (SPR) |
| Binding to Homologous Protein 1 | 5.8 µM | No Binding Detected | SPR |
| Binding to Homologous Protein 2 | No Binding Detected | No Binding Detected | SPR |
| Species Cross-Reactivity (Mouse) | Binds with similar affinity | No Binding Detected | ELISA / Flow Cytometry |
| Species Cross-Reactivity (Cyno) | Binds with similar affinity | No Binding Detected | ELISA / Flow Cytometry |
| Human Tissue Cross-Reactivity | Specific staining of target tissue | No specific staining | Immunohistochemistry (IHC) |
| Off-Target Staining (Pancreas) | Negative | Negative | IHC |
| Off-Target Staining (Kidney) | Negative | Negative | IHC |
This table is a representative example and not based on a specific proprietary antibody.
Key Experimental Protocols
Detailed and robust experimental design is critical for generating reliable cross-reactivity data. Below are summaries of standard protocols used in these assessments.
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To quantify the binding affinity (KD) of the antibody to the target protein and potential cross-reactive proteins (e.g., homologous proteins).
-
Methodology:
-
Immobilize the recombinant target protein and homologous proteins on separate channels of a sensor chip.
-
Flow a series of concentrations of the test antibody over the chip surface.
-
Measure the association and dissociation rates to calculate the equilibrium dissociation constant (KD).
-
An isotype control antibody should be run in parallel to rule out non-specific binding.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Species Cross-Reactivity
-
Objective: To determine if the antibody binds to the target antigen from different species, which is crucial for selecting relevant animal models for toxicology studies.
-
Methodology:
-
Coat microplate wells with the recombinant target protein from human, cynomolgus monkey, and mouse.
-
Add serial dilutions of the test antibody.
-
Detect bound antibody using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogenic substrate.
-
Measure the absorbance to determine the extent of binding.
-
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
-
Objective: To assess the binding of the antibody to a comprehensive panel of normal human tissues to identify any off-target binding.[1][2][3][4] This is a critical regulatory requirement before initiating clinical trials.[1][5]
-
Methodology:
-
A panel of quick-frozen human tissues (typically around 32 different tissues from at least three unrelated donors) is sectioned.[1][3]
-
The tissue sections are incubated with the test antibody at multiple concentrations.
-
An isotype control antibody is used as a negative control.
-
Binding is visualized using a labeled secondary antibody and a chromogenic substrate.
-
A pathologist evaluates the staining intensity and pattern in different cell types within each tissue.
-
Visualizing Experimental Workflows and Biological Pathways
To further clarify the process and concepts, the following diagrams are provided.
By adhering to a rigorous, multi-faceted approach to cross-reactivity assessment, researchers can de-risk their this compound ADC candidates, leading to the development of safer and more effective cancer therapeutics.
References
A Comparative Guide: Ado-Trastuzumab Emtansine (T-DM1) vs. Standard Chemotherapy in HER2-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the antibody-drug conjugate (ADC) ado-trastuzumab emtansine (T-DM1; SPP-DM1 refers to a linker-payload combination, with T-DM1 being a specific application) against standard chemotherapy regimens in the context of human epidermal growth factor receptor 2 (HER2)-positive breast cancer. The data presented is compiled from pivotal clinical trials and preclinical research to offer an objective analysis for drug development and research professionals.
Mechanism of Action: A Tale of Two Strategies
Standard chemotherapy agents, such as taxanes and capecitabine, function as systemic cytotoxic agents that interfere with fundamental cellular processes in rapidly dividing cells, both cancerous and healthy. In contrast, T-DM1 represents a targeted therapeutic approach, delivering a potent cytotoxic payload directly to HER2-overexpressing cancer cells.
T-DM1: This ADC links the HER2-targeting monoclonal antibody trastuzumab to the microtubule-inhibiting agent DM1 (a maytansine derivative) via a stable linker.[1][2][3] The mechanism involves:
-
Targeted Binding: Trastuzumab binds to the HER2 receptor on the surface of cancer cells.
-
Internalization: The T-DM1/HER2 complex is internalized by the cell.[3]
-
Payload Release: Inside the cell's lysosomes, the linker is cleaved, releasing the cytotoxic DM1 payload.[3]
-
Microtubule Disruption: DM1 binds to tubulin, leading to the suppression of microtubule dynamics, which in turn induces mitotic arrest and ultimately, apoptosis (programmed cell death).[1][2][3]
Standard Chemotherapy:
-
Taxanes (e.g., Paclitaxel, Docetaxel): These agents work by stabilizing microtubules, preventing their disassembly.[4][5][6] This "freezing" of the mitotic spindle leads to cell cycle arrest and apoptosis in rapidly dividing cells.[4][5]
-
Capecitabine: An oral prodrug that is enzymatically converted to 5-fluorouracil (5-FU) preferentially within tumor tissue.[7][8][9] 5-FU then disrupts DNA synthesis by inhibiting thymidylate synthase, leading to cell death.[7][8]
-
Lapatinib: A small molecule tyrosine kinase inhibitor that targets the intracellular domains of both HER1 and HER2.[10][11] By blocking these signaling pathways, it inhibits cell proliferation and promotes apoptosis.[11][12]
Diagram: T-DM1 Mechanism of Action
Diagram: Standard Chemotherapy Mechanisms
Clinical Efficacy: Head-to-Head Comparisons
The clinical superiority of T-DM1 over standard chemotherapy has been demonstrated in several phase III clinical trials in patients with HER2-positive breast cancer.
EMILIA Trial: T-DM1 vs. Capecitabine plus Lapatinib
This trial enrolled 991 patients with HER2-positive, unresectable, locally advanced or metastatic breast cancer previously treated with trastuzumab and a taxane.
Efficacy Outcomes
| Endpoint | T-DM1 (n=495) | Capecitabine + Lapatinib (n=496) | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) | 9.6 months | 6.4 months | 0.65 (0.55 - 0.77) | <0.001 |
| Overall Survival (OS) | 30.9 months | 25.1 months | 0.68 (0.55 - 0.85) | <0.001 |
| Objective Response Rate (ORR) | 43.6% | 30.8% | - | <0.001 |
Data from the EMILIA trial.[8][10]
KATHERINE Trial: Adjuvant T-DM1 vs. Trastuzumab
This trial included 1,486 patients with HER2-positive early breast cancer with residual invasive disease after neoadjuvant therapy.
Efficacy Outcomes
| Endpoint (at 3 years) | T-DM1 (n=743) | Trastuzumab (n=743) | Hazard Ratio (95% CI) | p-value |
| Invasive Disease-Free Survival (iDFS) | 88.3% | 77.0% | 0.50 (0.39 - 0.64) | <0.001 |
Data from the KATHERINE trial.[6][13] At a median follow-up of 8.4 years, the iDFS benefit was sustained, and a significant overall survival benefit was observed for T-DM1.[9][14][15]
TH3RESA Trial: T-DM1 vs. Treatment of Physician's Choice
This trial involved 602 patients with HER2-positive advanced breast cancer who had received two or more prior HER2-directed regimens.
Efficacy Outcomes
| Endpoint | T-DM1 | Treatment of Physician's Choice | Hazard Ratio (95% CI) |
| Progression-Free Survival (PFS) | 6.2 months | 3.3 months | 0.528 (0.422 - 0.661) |
| Overall Survival (OS) | 22.7 months | 15.8 months | 0.68 (0.54 - 0.85) |
Data from the TH3RESA trial.
Safety and Tolerability Profile
T-DM1 generally demonstrates a different and often more manageable safety profile compared to combination chemotherapy regimens.
Adverse Events (Grade ≥3) in Key Trials
| Adverse Event | EMILIA Trial | KATHERINE Trial |
| T-DM1 | Capecitabine + Lapatinib | |
| Thrombocytopenia | 12.9% | 0.2% |
| Increased AST/ALT | 4.3% / 2.9% | 0.8% / 1.4% |
| Diarrhea | 1.6% | 20.7% |
| Hand-Foot Syndrome | 0% | 16.4% |
| Any Grade ≥3 AE | 40.8% | 57.0% |
Data from the EMILIA and KATHERINE trials.[15][16][17]
Experimental Protocols
EMILIA Trial (NCT00829166)
-
Study Design: A multicenter, randomized, open-label, phase III trial.[8]
-
Patient Population: 991 patients with HER2-positive, unresectable, locally advanced or metastatic breast cancer who had previously been treated with trastuzumab and a taxane.[8][10]
-
Randomization: Patients were randomized 1:1 to receive either T-DM1 or a combination of capecitabine and lapatinib.
-
Treatment Arms:
-
Primary Endpoints: Progression-free survival (PFS) as assessed by an independent review committee, overall survival (OS), and safety.[10]
Diagram: EMILIA Trial Workflow
KATHERINE Trial (NCT01772472)
-
Study Design: A randomized, multicenter, open-label, phase III trial.
-
Patient Population: 1,486 patients with HER2-positive early breast cancer who had residual invasive disease in the breast or axillary nodes after completing neoadjuvant chemotherapy and HER2-targeted therapy.[6]
-
Randomization: Patients were randomized 1:1 within 12 weeks of surgery.[6]
-
Treatment Arms:
-
T-DM1: 3.6 mg/kg intravenously every 3 weeks for 14 cycles.
-
Trastuzumab: 6 mg/kg intravenously every 3 weeks for 14 cycles.
-
-
Primary Endpoint: Invasive disease-free survival (iDFS).
Conclusion
The evidence from pivotal clinical trials strongly supports the superior efficacy and generally favorable safety profile of ado-trastuzumab emtansine compared to standard chemotherapy regimens in patients with HER2-positive breast cancer, both in the metastatic and adjuvant settings. The targeted delivery of a potent cytotoxic agent via T-DM1 results in improved patient outcomes, including longer survival and a lower incidence of severe adverse events commonly associated with systemic chemotherapy. This targeted approach exemplifies a significant advancement in the treatment paradigm for HER2-positive breast cancer.
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. oncodaily.com [oncodaily.com]
- 9. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Adjuvant T-DM1 vs Trastuzumab for Residual HER2-Positive Breast Cancer Overall Survival in KATHERINE - The ASCO Post [ascopost.com]
- 16. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 17. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for SPP-DM1
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of SPP-DM1, a potent cytotoxic agent utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound, an antibody-drug conjugate (ADC) linker-toxin, contains the highly toxic maytansinoid, DM1, necessitating its handling as a hazardous chemical waste.
Immediate Safety and Handling Precautions
Due to the hazardous nature of the DM1 component, which is suspected of causing genetic defects, cancer, and damage to fertility, all handling and disposal procedures for this compound must be conducted with strict adherence to safety protocols. This includes the use of appropriate personal protective equipment (PPE), such as double gloves, a protective gown, and eye protection. All work with this compound should be performed in a designated containment area, such as a certified biological safety cabinet or a chemical fume hood, to prevent inhalation of aerosols and skin contact.
Primary Disposal Method: Incineration
The required and preferred method for the disposal of this compound and any materials contaminated with it is incineration at a licensed hazardous waste facility.
Step-by-Step Incineration Protocol:
-
Segregation: All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes, vials), and personal protective equipment (PPE), must be segregated from other laboratory waste streams.
-
Collection: Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be marked with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials until it is collected by a licensed hazardous waste disposal service.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with institutional and regulatory requirements.
Chemical Inactivation: For Spills and Decontamination
In the event of a spill or for the decontamination of surfaces and equipment, chemical inactivation can be employed as a secondary measure before final disposal. The primary recommended chemical inactivating agent is sodium hypochlorite (bleach).
Experimental Protocol for Chemical Inactivation:
This protocol is based on the general procedure for the chemical degradation of cytotoxic drugs.
Reagents and Equipment:
-
Sodium hypochlorite solution (household bleach, typically 5.25-6% sodium hypochlorite)
-
Sodium hydroxide (NaOH) solution, 1N
-
Appropriate PPE (double gloves, gown, eye protection)
-
Absorbent materials (e.g., absorbent pads, paper towels)
-
Hazardous waste container
Procedure:
-
Spill Containment: In the case of a spill, immediately contain the area. Alert personnel in the vicinity.
-
Preparation of Inactivating Solution: Prepare a fresh 10% bleach solution by diluting one part household bleach with nine parts water. For enhanced degradation, the solution can be made basic by adding NaOH to a final concentration of 0.1N.
-
Application:
-
For liquid spills: Gently cover the spill with absorbent material. Apply the inactivating solution to the absorbent material, working from the outside of the spill inwards.
-
For solid spills: Carefully cover the solid material with a cloth or paper towel dampened with the inactivating solution to avoid raising dust. Then, apply more solution to the area.
-
For equipment decontamination: Wipe surfaces thoroughly with a cloth soaked in the inactivating solution.
-
-
Contact Time: Allow the inactivating solution to remain in contact with the this compound contaminated material for a minimum of 30 minutes .
-
Neutralization (Optional but Recommended): To neutralize the corrosive effects of bleach, especially on metal surfaces, a 1% sodium thiosulfate solution can be applied after the 30-minute contact time.
-
Collection and Disposal: Collect all absorbent materials, used cloths, and any solid waste into the designated hazardous waste container for incineration.
-
Final Cleaning: Clean the decontaminated area with a standard laboratory detergent and water.
Quantitative Data for Disposal
| Parameter | Recommendation | Notes |
| Primary Disposal Method | Incineration | Must be performed by a licensed hazardous waste facility. |
| Chemical Inactivation Agent | Sodium Hypochlorite (Bleach) | A fresh 10% solution is recommended. |
| Inactivation Solution pH | Alkaline (optional) | Addition of NaOH to 0.1N may enhance degradation. |
| Contact Time for Inactivation | Minimum 30 minutes | Ensure thorough contact between the inactivating agent and the waste. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure a safe working environment. It is imperative that all users are trained on these procedures before handling this potent compound. Always consult your institution's specific safety guidelines and hazardous waste management protocols.
Essential Safety and Logistical Information for Handling SPP-DM1
For Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling, operational protocols, and disposal of SPP-DM1, an antibody-drug conjugate (ADC) component containing the potent cytotoxic agent DM1. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.
Immediate Safety and Handling
This compound and the resulting ADC are highly potent compounds and should be handled with extreme caution in a controlled environment. The cytotoxic payload, DM1, is a maytansinoid that acts as a powerful microtubule inhibitor.[1] Due to the high potency of DM1, all activities involving this compound in powdered or liquid form must be performed within a certified containment system.
Occupational Exposure and Containment:
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the cytotoxic nature of DM1 places it in a high-potency category. Therefore, an Occupational Exposure Banding (OEB) approach is recommended.[2][3][4] Based on the properties of maytansinoids, this compound would likely fall into OEB 4 or 5, corresponding to an OEL of less than 1 µg/m³.[5][6] All handling of this compound should occur in facilities and with equipment verified to achieve this level of containment, such as a certified biological safety cabinet (BSC) or a glovebox isolator.[7][8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final line of defense in protecting personnel.[9] The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specifications |
| Body Protection | Disposable, solid-front protective gown or coverall | Made of low-linting, impervious material (e.g., Tyvek).[9] Should be changed immediately if contaminated. |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves | Inner glove tucked under the gown cuff, outer glove overlapping the cuff. Gloves should be changed regularly and immediately upon contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times within the designated handling area. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling powdered this compound or when there is a risk of aerosol generation. |
Operational Plans
Storage and Stability
| Compound | Storage Conditions | Stability Notes |
| This compound (Solid) | Store at -20°C under desiccating conditions. | Protect from moisture and light. Solutions are unstable and should be prepared fresh.[10][11] |
| This compound (in DMSO) | Store at -20°C in small aliquots. | Avoid repeated freeze-thaw cycles. DMSO solutions can absorb moisture, which may affect stability.[10] |
| Antibody-SPP-DM1 Conjugate | Store at 2-8°C. | Consult specific antibody stability data. Avoid freezing. |
Spill Management
In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill response and wearing appropriate PPE should perform the cleanup.
Spill Kit Contents:
-
Chemotherapy-rated gloves and gown
-
Shoe covers
-
NIOSH-approved respirator
-
Safety goggles
-
Absorbent pads
-
Designated hazardous waste bags
-
Decontamination solution (e.g., 10% bleach solution followed by sterile water)
-
Scoop and scraper for solid spills
Spill Cleanup Procedure:
-
Don appropriate PPE.
-
Contain the spill with absorbent pads.
-
For liquid spills, carefully absorb the liquid. For solid spills, gently scoop the powder to avoid creating dust.
-
Clean the spill area with a decontamination solution, working from the outer edge towards the center.
-
Rinse the area with sterile water.
-
All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous cytotoxic waste.
Disposal Plan
All materials that come into contact with this compound, including pipette tips, tubes, gloves, gowns, and spill cleanup materials, are considered hazardous cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Place in a clearly labeled, puncture-proof, and sealed hazardous waste container designated for cytotoxic materials. |
| Liquid Waste | Collect in a sealed, leak-proof container clearly labeled as "Cytotoxic Waste." Chemical inactivation may be required before final disposal, following institutional and local regulations. |
| Sharps | Dispose of in a designated sharps container for cytotoxic waste. |
All cytotoxic waste must be disposed of through a certified hazardous waste management vendor in accordance with local, state, and federal regulations.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of an this compound conjugated antibody.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Antibody-SPP-DM1 conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the Antibody-SPP-DM1 conjugate in complete cell culture medium.
-
Remove the medium from the cells and add the diluted conjugate solutions. Include untreated cells as a control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Visualizations
Signaling Pathway of DM1-Induced Mitotic Arrest
Caption: Mechanism of action of an this compound ADC leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Testing
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. Occupational exposure banding (OEB): Managing risks of potent compounds - American Chemical Society [acs.digitellinc.com]
- 3. Occupational exposure banding - Wikipedia [en.wikipedia.org]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. What is an OEB 5 compound? [affygility.com]
- 6. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 7. reddit.com [reddit.com]
- 8. pharmtech.com [pharmtech.com]
- 9. pharmtech.com [pharmtech.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Mertansine (DM1 Compound), microtubule-targeted cytotoxic agent (CAS 139504-50-0) | Abcam [abcam.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
